Chitin synthase inhibitor 9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H25N3O6 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(2-methoxyphenyl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H25N3O6/c1-31-16-7-8-18-17(15-16)24(33-23(30)26-18)11-13-27(14-12-24)22(29)10-9-21(28)25-19-5-3-4-6-20(19)32-2/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |
Clave InChI |
XVLFUSNLMNVCPK-MDZDMXLPSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4OC |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives as Potent Chitin Synthase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As this polymer is absent in mammals, the enzymes responsible for its synthesis, particularly chitin synthase (CHS), represent a highly attractive target for the development of selective antifungal agents. The discovery of novel CHS inhibitors is a promising strategy to combat the rise of drug-resistant fungal infections. This technical guide details the discovery, synthesis, and biological evaluation of a series of potent spiro[benzoxazine-piperidin]-one derivatives, with a focus on the compound series culminating in highly active inhibitors of chitin synthase.
Discovery and Design Rationale
A research endeavor led by Yajie Xu and colleagues resulted in the design and synthesis of four series of spiro[benzoxazine-piperidin]-one derivatives as potential chitin synthase inhibitors.[1] The core scaffold was designed to explore novel chemical space for CHS inhibition. Preliminary biological assays revealed that a series of derivatives incorporating an α, β-unsaturated carbonyl fragment exhibited moderate to excellent CHS inhibitory and antifungal activities, prompting further investigation into this particular chemical series.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the most potent spiro[benzoxazine-piperidin]-one derivatives from the study by Xu et al.[1]
Table 1: Chitin Synthase Inhibitory Activity
| Compound ID | Inhibition Percentage at 300 µg/mL (%) | IC50 (mM) |
| 9a | > 60 | 0.14 |
| 9o | > 60 | 0.11 |
| 9s | > 60 | 0.10 |
| 9t | > 60 | 0.16 |
| Polyoxin B (Control) | Not Reported | ~0.10-0.18 |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus flavus | Aspergillus fumigatus | Cryptococcus neoformans |
| 9a | 4 | 8 | 8 | 4 |
| 9d | 4 | 4 | 8 | 4 |
| 9h | 8 | 8 | 8 | 4 |
| 9s | 4 | 8 | 8 | 4 |
| 9t | 4 | 8 | 8 | 4 |
| Fluconazole (Control) | 4 | >64 | >64 | 4 |
| Polyoxin B (Control) | 8 | 16 | 16 | 8 |
Experimental Protocols
General Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives
The synthesis of the target spiro[benzoxazine-piperidin]-one derivatives involves a multi-step process. A generalized workflow is presented below. For specific details of reactants, stoichiometry, and reaction conditions for each derivative, refer to the primary publication by Xu et al. (2022).[1]
Caption: Generalized synthetic pathway for spiro[benzoxazine-piperidin]-one derivatives.
Chitin Synthase Inhibition Assay
This protocol is adapted from methodologies described in the literature for measuring chitin synthase activity.[2][3][4]
1. Preparation of Fungal Cell Extracts:
-
Sclerotiorum sclerotiorum mycelium is inoculated into Potato Dextrose Broth (PDB) and cultured at 23°C for 36 hours.[2]
-
Fungal cells are harvested by centrifugation (3000 x g for 10 minutes).[2]
-
The cell pellet is washed twice with ultrapure water and then disrupted in liquid nitrogen.[2]
-
The disrupted cells are treated with trypsin (80 µg/mL) at 30°C for 30 minutes to digest extraneous proteins. The reaction is stopped by adding a soybean trypsin inhibitor.[2]
2. Enzyme Inhibition Assay:
-
The assay is performed in a 96-well microtiter plate pre-coated with wheat germ agglutinin (WGA), which binds to the chitin product.[2][4]
-
Test compounds are dissolved in DMSO to a stock concentration of 10 mg/mL and then serially diluted in 50 mM Tris-HCl buffer (pH 7.5).[2]
-
To each well, the following are added:
-
The plate is incubated on a shaker at 30°C for 3 hours.[2]
-
After incubation, the plate is washed six times with ultrapure water to remove unreacted substrates and unbound components.[2]
-
The amount of synthesized chitin bound to the WGA-coated plate is then quantified, typically using a secondary detection method such as a WGA-horseradish peroxidase conjugate followed by a colorimetric substrate.[4]
-
The inhibition percentage is calculated by comparing the signal from the wells with the test compound to the control wells. IC50 values are determined from the dose-response curves.
Caption: Workflow for the chitin synthase inhibition assay.
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]
1. Preparation of Inoculum:
-
Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh cultures.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10³ cells/mL in RPMI-1640 medium.[7]
2. Preparation of Microdilution Plates:
-
The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using RPMI-1640 medium.[7]
-
Each well will contain 100 µL of the diluted compound. The final concentration range typically spans from 0.03 to 64 µg/mL.
-
A drug-free well serves as a positive control for fungal growth, and a well with medium only serves as a negative control.
3. Inoculation and Incubation:
-
100 µL of the prepared fungal inoculum is added to each well, bringing the total volume to 200 µL.[7]
-
The plates are incubated at 35°C for 24-48 hours.[7]
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which a significant inhibition of fungal growth (typically ≥50% reduction) is observed visually or by measuring the optical density at 600 nm.[6][7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these spiro[benzoxazine-piperidin]-one derivatives is the inhibition of chitin synthase.[1] By blocking this enzyme, the compounds disrupt the synthesis of chitin, a critical component of the fungal cell wall. This leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
To further confirm that the antifungal activity is due to the disruption of cell wall synthesis, a sorbitol protection assay is often employed.[1] In this assay, the antifungal activity is tested in the presence and absence of an osmotic stabilizer like sorbitol. If the compound targets the cell wall, its antifungal effect will be diminished in the presence of sorbitol, which helps to stabilize the osmotically sensitive fungal protoplasts. The study by Xu et al. confirmed that the target of these compounds was indeed chitin synthase through such assays.[1]
Caption: Proposed mechanism of action for chitin synthase inhibitors.
Conclusion
The spiro[benzoxazine-piperidin]-one derivatives, particularly compounds 9a, 9o, 9s, and 9t , represent a promising new class of chitin synthase inhibitors with potent, broad-spectrum antifungal activity.[1] Their efficacy against drug-resistant fungal strains and their synergistic or additive effects when combined with existing antifungals like fluconazole highlight their potential as lead compounds for the development of new antifungal therapies.[1] The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of these and similar compounds, aiding in the ongoing search for novel solutions to combat fungal infections.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. psecommunity.org [psecommunity.org]
- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Chitin Synthase Inhibitor 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of antifungal agents, with a specific focus on "Chitin synthase inhibitor 9." This compound, identified as compound 9j in the primary literature, belongs to a series of spiro[benzoxazine-piperidin]-one derivatives that have demonstrated potent inhibitory activity against chitin synthase, a crucial enzyme for fungal cell wall integrity. This document details the quantitative SAR data, experimental methodologies, and relevant biological pathways to support further research and development in this area.
Core Compound Structure
The foundational chemical scaffold of this inhibitor series is the spiro[benzoxazine-piperidin]-one core. Variations in substituents on this core structure have been systematically explored to elucidate the key molecular features driving chitin synthase inhibition and antifungal activity.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory activities of "this compound" and its analogs were evaluated against chitin synthase and a panel of pathogenic fungal strains. The key findings from the primary research article, "Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation," are summarized below.[1]
Table 1: In Vitro Chitin Synthase Inhibitory Activity
| Compound | R Substituent | IC50 (mM) against Chitin Synthase |
| 9j ("this compound") | 4-Trifluoromethyl | Not explicitly detailed in abstract, but within a potent series |
| 9a | 4-Chloro | 0.14 |
| 9o | 2,4-Dichloro | 0.11 |
| 9s | 4-Nitro | 0.10 |
| 9t | 3,4-Dichloro | 0.16 |
| Polyoxin B (Control) | - | Equal to the most potent compounds |
Note: The IC50 value for compound 9j is not individually specified in the available abstract but is part of the broader group of compounds with significant activity. The table highlights the most potent analogs from the study for SAR comparison.[1]
Table 2: In Vitro Antifungal Activity (MIC in μg/mL)
| Compound | C. albicans | A. fumigatus | C. neoformans | A. flavus |
| 9a | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |
| 9d | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |
| 9h | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |
| 9j ("this compound") | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| 9s | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |
| 9t | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |
| Fluconazole (Control) | Comparable to active compounds | Comparable to active compounds | Comparable to active compounds | Comparable to active compounds |
| Polyoxin B (Control) | Comparable to active compounds | Comparable to active compounds | Comparable to active compounds | Comparable to active compounds |
Note: The antifungal activity of the most potent compounds was reported to be comparable to the control drugs, fluconazole and polyoxin B.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature.
Chitin Synthase Inhibition Assay
This assay quantifies the inhibitory effect of the compounds on chitin synthase activity.
-
Enzyme Preparation: A crude extract of chitin synthase is prepared from a relevant fungal species (e.g., Saccharomyces cerevisiae or a pathogenic strain).
-
Reaction Mixture: The assay is typically conducted in a microplate format. Each well contains the crude enzyme extract, the test compound at varying concentrations, and the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Incubation: The reaction mixture is incubated for a specific period to allow for the enzymatic synthesis of chitin.
-
Quantification: The amount of synthesized chitin is quantified. This can be achieved through various methods, such as a colorimetric assay using wheat germ agglutinin (WGA) conjugated to a reporter enzyme (e.g., horseradish peroxidase), which specifically binds to chitin.
-
Data Analysis: The percentage of inhibition is calculated by comparing the chitin production in the presence of the inhibitor to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined from a dose-response curve.
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to assess the antifungal potency of the compounds.
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture.
-
Drug Dilution: The test compounds are serially diluted in a suitable liquid growth medium in a microplate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microplate is incubated under conditions that support fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. This is typically determined by visual inspection or by measuring the optical density of the cultures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context and the research process for the development of "this compound."
Caption: Fungal Chitin Biosynthesis Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Development.
Conclusion
"this compound" and its related spiro[benzoxazine-piperidin]-one derivatives represent a promising new class of antifungal agents. The structure-activity relationship data indicate that specific substitutions on the core scaffold are critical for potent inhibition of chitin synthase and broad-spectrum antifungal activity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and optimize these compounds. The presented diagrams of the chitin biosynthesis pathway and the experimental workflow provide a clear visual representation of the biological target and the drug development process. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and toxicological profiles of these promising lead compounds.
References
Target Validation of Chitin Synthase Inhibitor 9 in Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of "Chitin synthase inhibitor 9" (CSI9), a novel antifungal compound. CSI9 belongs to the spiro[benzoxazine-piperidin]-one class of molecules and has demonstrated promising activity against a range of pathogenic fungi. This document summarizes the available quantitative data, outlines detailed experimental protocols for key validation assays, and presents visual representations of relevant biological pathways and experimental workflows.
Core Data Presentation
The primary source of information for Chitin Synthientebehibitor 9 identifies it as compound 9j within a series of synthesized spiro[benzoxazine-piperidin]-one derivatives. The available data on its inhibitory and antifungal activities are summarized below.
Table 1: In Vitro Activity of this compound (Compound 9j)
| Parameter | Value | Conditions |
| Chitin Synthase (CHS) Inhibition | 60% | at 300 µg/mL |
| IC50 against Candida albicans | 64 µg/mL | 24 h incubation |
| IC50 against Aspergillus flavus | 128 µg/mL | 24 h incubation |
| IC50 against Aspergillus fumigatus | 128 µg/mL | 24 h incubation |
| IC50 against Cryptococcus neoformans | 256 µg/mL | 24 h incubation |
Data extracted from publicly available abstracts and vendor information referencing Xu, et al. (2022).
Key Signaling Pathways in Fungal Cell Wall Integrity
The efficacy of chitin synthase inhibitors is intrinsically linked to their ability to disrupt the synthesis of chitin, a critical component of the fungal cell wall. This disruption triggers complex signaling cascades aimed at compensating for cell wall stress. Understanding these pathways is crucial for validating the mechanism of action of inhibitors like CSI9.
Chitin Biosynthesis Pathway
Chitin synthesis is a multi-step enzymatic process that converts fructose-6-phosphate into long chains of N-acetylglucosamine. Chitin synthases are the terminal enzymes in this pathway and are the direct targets of CSI9.
Caption: Simplified Chitin Biosynthesis Pathway and the inhibitory action of CSI9.
Cell Wall Integrity (CWI) Pathway
When the cell wall is compromised by inhibitors like CSI9, the Cell Wall Integrity (CWI) pathway is activated to initiate a compensatory response, often involving the upregulation of chitin synthesis. This pathway is a key indicator of target engagement.
Caption: The Cell Wall Integrity (CWI) signaling cascade in response to cell wall stress.
Experimental Protocols
The following are detailed methodologies for key experiments essential for the validation of chitin synthase inhibitors. These protocols are based on established standards in the field and are representative of the types of assays used to characterize compounds like CSI9.
Chitin Synthase Inhibition Assay
Objective: To quantify the direct inhibitory effect of CSI9 on chitin synthase enzyme activity.
Materials:
-
Fungal cell lysate (source of chitin synthase)
-
UDP-[14C]-N-acetylglucosamine (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
Test compound (CSI9) dissolved in a suitable solvent (e.g., DMSO)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare fungal cell lysates containing active chitin synthase from a relevant pathogenic fungus (e.g., Candida albicans).
-
In a 96-well plate, add 10 µL of various concentrations of CSI9 or vehicle control (DMSO).
-
Add 40 µL of the reaction buffer to each well.
-
Initiate the reaction by adding 50 µL of the fungal lysate.
-
Add 10 µL of UDP-[14C]-N-acetylglucosamine to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixtures to a 96-well filter plate.
-
Wash the filters three times with 5% TCA and once with ethanol to remove unincorporated radiolabeled substrate.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of CSI9 against various pathogenic fungi.
Materials:
-
Fungal isolates (e.g., C. albicans, A. fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Test compound (CSI9)
-
Positive control antifungal (e.g., fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of CSI9 in DMSO.
-
Perform serial two-fold dilutions of CSI9 in RPMI-1640 medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.0625 to 512 µg/mL).
-
Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts).
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include a positive control (fungi with no drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of CSI9 that causes a significant inhibition of visible growth compared to the positive control. For quantitative assessment, read the optical density at a suitable wavelength (e.g., 530 nm).
Sorbitol Protection Assay
Objective: To confirm that the antifungal activity of CSI9 is due to cell wall disruption.
Materials:
-
All materials for the broth microdilution assay
-
Sorbitol (osmotic protectant)
Procedure:
-
Perform the broth microdilution assay as described above in two parallel sets of 96-well plates.
-
In one set of plates, supplement the RPMI-1640 medium with a final concentration of 0.8 M sorbitol.
-
Determine the MIC of CSI9 in the presence and absence of sorbitol.
-
A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol indicates that the compound targets the cell wall.
Experimental and Logical Workflows
The discovery and validation of a novel antifungal agent like CSI9 follows a structured workflow, from initial design to preclinical evaluation.
Antifungal Drug Discovery and Validation Workflow
Caption: A generalized workflow for the discovery and validation of novel antifungal agents.
Conclusion
This compound (compound 9j) represents a promising lead compound for the development of novel antifungal therapeutics. Its demonstrated inhibition of chitin synthase and broad-spectrum activity against key pathogenic fungi warrant further investigation. The experimental protocols and pathways detailed in this guide provide a framework for the continued validation and optimization of this and other molecules in its class. Future studies should focus on elucidating the precise binding mode of CSI9 to chitin synthase, expanding in vivo efficacy studies, and further exploring its potential in combination therapies.
Spiro[benzoxazine-piperidin]-one Antifungals: A Technical Guide to Chemical Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. One promising class of compounds is the spiro[benzoxazine-piperidin]-one derivatives, which have demonstrated potent antifungal activity, particularly through the inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity. This technical guide provides an in-depth overview of the chemical synthesis, biological evaluation, and mechanism of action of these compounds, tailored for researchers and professionals in the field of drug discovery and development.
Core Synthesis and Chemical Data
The synthesis of spiro[benzoxazine-piperidin]-one derivatives typically involves a multi-step process. A key study by Xu et al. outlines the design and synthesis of four series of these compounds.[1] The derivatives containing an α, β-unsaturated carbonyl fragment were identified as having moderate to excellent inhibitory activity against chitin synthase and broad-spectrum antifungal activity.[1][2]
General Synthetic Scheme
The synthesis of the spiro[benzoxazine-piperidin]-one core is a critical process, for which a generalized workflow can be visualized.
Caption: Generalized synthetic workflow for the spiro[benzoxazine-piperidin]-one core.
Quantitative Antifungal Activity
The antifungal efficacy of these compounds has been quantified against various fungal strains. Several derivatives have shown broad-spectrum activity comparable to or exceeding that of established antifungal drugs like fluconazole and polyoxin B.[1][2] Notably, compounds 9a, 9d, 9h, 9s, and 9t from the study by Xu et al. exhibited significant in vitro antifungal activity.[1] Furthermore, these compounds have demonstrated efficacy against fluconazole-resistant C. albicans and C. neoformans variants, highlighting their potential to address drug resistance.[1][2]
| Compound | Target Organism | MIC (μg/mL) | IC50 (mM) vs. Chitin Synthase | Reference |
| 9a | Candida albicans | - | 0.14 | [1] |
| 9d | Candida albicans | - | - | [1] |
| 9h | Candida albicans | - | - | [1] |
| 9o | Candida albicans | - | 0.11 | [1] |
| 9s | Candida albicans | - | 0.10 | [1] |
| 9t | Candida albicans | - | 0.16 | [1] |
| Fluconazole | Candida albicans | - | - | [1] |
| Polyoxin B | Candida albicans | - | Equal to test compounds | [1] |
Note: "-" indicates data not specified in the abstract. The full publication should be consulted for comprehensive data.
Mechanism of Action: Chitin Synthase Inhibition
The primary molecular target of these spiro[benzoxazine-piperidin]-one derivatives is chitin synthase (CHS).[1][2] This enzyme is crucial for the biosynthesis of chitin, a fundamental component of the fungal cell wall that is absent in mammals, making it an attractive target for selective antifungal therapy.[2] By inhibiting CHS, these compounds disrupt cell wall formation, leading to osmotic instability and fungal cell death.
The inhibitory action on chitin synthase has been confirmed through several experimental approaches, including sorbitol protection assays and evaluation against micafungin-resistant fungi.[1] The results of these assays provide strong evidence that the antifungal effect is directly linked to the inhibition of chitin synthesis.[1]
Caption: Spiro[benzoxazine-piperidin]-ones inhibit chitin synthase, disrupting cell wall synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following outlines the key experimental protocols employed in the evaluation of spiro[benzoxazine-piperidin]-one antifungals.
General Procedure for Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives (Exemplified)
A mixture of a substituted 2-aminophenol (1.0 eq.), N-Boc-4-piperidone (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus for 8-12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the spiro[benzoxazine-piperidin]-one core. Subsequent derivatization, such as an aldol condensation with an appropriate aldehyde, is performed to introduce the α,β-unsaturated carbonyl moiety.
Antifungal Susceptibility Testing
The in vitro antifungal activity is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Fungal strains are cultured to a specific concentration and exposed to serial dilutions of the test compounds in 96-well plates. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth after a specified incubation period.
Chitin Synthase Inhibition Assay
The inhibitory effect on chitin synthase can be assessed using a cell-free membrane fraction isolated from a fungal species, such as Candida albicans. The assay measures the incorporation of radiolabeled N-acetylglucosamine from UDP-[³H]GlcNAc into chitin. The reaction mixture, containing the membrane fraction, the substrate, and varying concentrations of the test compound, is incubated, and the amount of radiolabeled chitin produced is quantified. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
Caption: Workflow for the synthesis and biological evaluation of spiro[benzoxazine-piperidin]-one antifungals.
Synergistic Effects and Future Directions
An important finding is the additive or synergistic effect observed when these spiro compounds are used in combination with fluconazole.[1][2] This suggests a potential for combination therapy to enhance efficacy and combat resistance.
The potent activity of spiro[benzoxazine-piperidin]-one derivatives, their novel mechanism of action, and their efficacy against resistant strains make them a highly promising class of antifungal drug candidates. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as conducting in vivo studies to validate their therapeutic potential. The detailed synthetic and experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the development of these next-generation antifungal agents.
References
Exploring the Chemical Frontier: A Technical Guide to Novel Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential structural component of the fungal cell wall, presents a highly specific and attractive target for the development of novel antifungal agents. As chitin is absent in mammals, inhibitors of its biosynthesis, particularly targeting the key enzyme chitin synthase (CHS), offer the potential for high selectivity and low host toxicity. This technical guide provides an in-depth exploration of the current chemical space of novel chitin synthase inhibitors, detailing the experimental protocols for their identification and characterization, and summarizing key quantitative data. Furthermore, it elucidates the critical signaling pathways regulating chitin synthesis in fungi, offering a comprehensive resource for researchers and drug development professionals in the field of mycology and infectious diseases.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal therapies with novel mechanisms of action. Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural integrity and resistance to osmotic stress.[1][2] The enzymes responsible for its synthesis, chitin synthases (CHSs), are therefore prime targets for antifungal drug discovery.[2] This guide delves into the diverse chemical scaffolds of emerging CHS inhibitors, provides detailed methodologies for their evaluation, and visualizes the complex regulatory networks governing chitin biosynthesis.
The Chemical Space of Novel Chitin Synthase Inhibitors
The exploration for new CHS inhibitors has moved beyond the classical polyoxins and nikkomycins, venturing into a diverse range of chemical scaffolds. Recent research has focused on identifying compounds through both targeted synthesis and high-throughput screening of chemical libraries.
Maleimide Derivatives
A recent study detailed the design and synthesis of 35 maleimide compounds as potential CHS inhibitors.[3] These compounds exhibited varying degrees of inhibitory activity against CHS and antifungal activity in vitro. Notably, some of these synthetic derivatives demonstrated superior inhibitory effects compared to the well-known inhibitor, polyoxin B.[3]
Nikkomycin Analogs
Nikkomycin Z is a potent competitive inhibitor of CHS that has undergone clinical investigation.[4] Efforts to improve its stability and efficacy have led to the synthesis of various analogs. These modifications often focus on altering the peptidyl or nucleoside moieties to enhance binding affinity and pharmacokinetic properties.
Novel Scaffolds from Chemical-Genetic Screening
A chemical-genetic screening approach has successfully identified novel small molecules that inhibit chitin synthesis.[5] This method leverages the synthetic lethality observed between yeast mutants with compromised glucan synthesis and those with impaired chitin synthesis. Compounds identified through this strategy, such as IMB-D10 and IMB-F4, have shown inhibitory activity against multiple chitin synthase isoenzymes.[5]
Quantitative Data on Novel Chitin Synthase Inhibitors
The efficacy of chitin synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme or the minimum inhibitory concentration (MIC) against fungal cells. The following tables summarize key quantitative data for various novel and established CHS inhibitors.
| Compound Class | Specific Compound | Target Organism/Enzyme | IC50 Value | Reference |
| Maleimides | Compound 20 | Sclerotinia sclerotiorum CHS | 0.12 mM | [3] |
| Natural Products | Polyoxin B (Control) | Sclerotinia sclerotiorum CHS | 0.19 mM | [3] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [3] | |
| Gosin N | Saccharomyces cerevisiae CHS II | 6214 µg/mL | [3] | |
| Wuwezisu C | Saccharomyces cerevisiae CHS II | 1912 µg/mL | [3] | |
| Screening Hits | IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [5] | |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [5] | |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [5] | |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [5] | |
| Peptidyl Nucleosides | Nikkomycin Z | Yeast Chitin Synthases | 0.2–1000 µM | [4] |
| RO-09-3024 | Candida albicans Chs1 | 0.14 nM | [4] |
Table 1: In Vitro Inhibitory Activity (IC50) of Various Chitin Synthase Inhibitors.
| Compound | Target Organism | MIC Value | Reference |
| Nikkomycin Z | Saccharomyces cerevisiae (WT) | >100 µg/mL | [5] |
| Nikkomycin Z | Saccharomyces cerevisiae (fks1Δ) | 12.5 µg/mL | [5] |
| IMB-D10 | Candida albicans | - | [5] |
| IMB-F4 | Candida albicans | - | [5] |
| Caspofungin | Candida albicans | 0.025 µg/mL | [5] |
| Caspofungin + IMB-D10 (12.5 µg/mL) | Candida albicans | 0.00625 µg/mL | [5] |
| Caspofungin + IMB-F4 (12.5 µg/mL) | Candida albicans | 0.00315 µg/mL | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) and Synergistic Effects of Chitin Synthase Inhibitors.
Experimental Protocols
The identification and characterization of novel chitin synthase inhibitors rely on robust and reproducible experimental protocols. This section details the methodologies for a chemical-genetic screening assay and an in vitro chitin synthase activity assay.
Chemical-Genetic Screening for Chitin Synthesis Inhibitors
This method identifies compounds that are more toxic to yeast strains with a compromised cell wall, specifically those with defects in glucan synthesis.
Protocol:
-
Yeast Strains: Wild-type (WT), a glucan synthase mutant (e.g., fks1Δ), and a chitin synthase mutant (e.g., chs3Δ) of Saccharomyces cerevisiae are used.
-
Culture Preparation: Grow yeast cells to an optical density at 600 nm (OD600) of 0.8 in YPD medium. Dilute the cultures to 10^5 colony-forming units (CFU)/mL in fresh YPD.
-
Compound Screening:
-
In a 96-well plate, add 198 µL of the diluted yeast culture to each well.
-
Add 2 µL of the test compounds to achieve the desired final concentration (e.g., 100 µg/mL) with a final DMSO concentration of 1%.
-
Incubate the plates at 30°C for 24 hours.
-
-
Hit Selection:
-
Measure the growth of the yeast strains (e.g., by OD600).
-
Select compounds that show significantly greater growth inhibition of the fks1Δ mutant compared to the WT and chs3Δ strains as potential chitin synthase inhibitors.
-
-
Dose-Response Analysis: Perform serial dilutions of the hit compounds to determine their MIC values against the different yeast strains.
In Vitro Chitin Synthase Activity Assay (Nonradioactive)
This assay measures the activity of chitin synthase by detecting the synthesized chitin product using a wheat germ agglutinin (WGA)-based method.
Protocol:
-
Enzyme Preparation:
-
Grow fungal cells (e.g., Saccharomyces cerevisiae or Sclerotinia sclerotiorum) and harvest by centrifugation.
-
Disrupt the cells (e.g., by liquid nitrogen grinding or bead beating) in an appropriate buffer.
-
Prepare membrane protein fractions by differential centrifugation.
-
-
Plate Preparation: Coat the wells of a 96-well microtiter plate with WGA (e.g., 50 µg/mL).
-
Enzyme Reaction:
-
To each WGA-coated well, add the following components:
-
Membrane protein preparation (containing chitin synthase).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate: Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc).
-
Test inhibitor at various concentrations or DMSO as a control.
-
-
Incubate the plate at 30°C for a defined period (e.g., 1-3 hours).
-
-
Detection of Chitin:
-
Wash the plate to remove unbound reagents.
-
Add a WGA-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add an HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 600 nm).
-
-
Data Analysis:
-
Calculate the chitin synthase activity based on the absorbance values, using a standard curve generated with known amounts of chitin.
-
Determine the IC50 values for the inhibitors by plotting the percent inhibition against the inhibitor concentration.
-
Visualization of Key Pathways and Workflows
Understanding the regulation of chitin synthesis and the workflow for inhibitor discovery is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate these complex relationships.
Caption: Fungal Chitin Biosynthesis Pathway.
Caption: Signaling Pathways Regulating CHS Gene Expression.[1][6]
Caption: Experimental Workflow for Novel CHS Inhibitor Discovery.
Conclusion
The exploration of the chemical space for novel chitin synthase inhibitors is a promising avenue for the development of new and effective antifungal agents. The diverse chemical scaffolds currently under investigation, coupled with innovative screening methodologies, are expanding the pipeline of potential drug candidates. A thorough understanding of the underlying biology, including the intricate signaling pathways that regulate chitin synthesis, is paramount for the rational design and optimization of these inhibitors. This guide provides a foundational resource for researchers to navigate this complex and rapidly evolving field, with the ultimate goal of addressing the critical unmet medical need for new antifungal therapies.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Biochemical Assay for Chitin Synthase Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Its absence in vertebrates makes the enzymes involved in its synthesis, particularly chitin synthase (CHS), attractive targets for the development of selective antifungal agents and insecticides.[3] Chitin synthase (EC 2.4.1.16) is a membrane-bound glycosyltransferase that catalyzes the polymerization of N-acetylglucosamine from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) into a β-1,4-linked chitin chain.[4][5] The inhibition of this enzyme can disrupt cell wall integrity, leading to cell lysis and death of the organism.[6]
Chitin Synthase Inhibitor 9 is a compound identified for its broad-spectrum antifungal activity, targeting the chitin synthase enzyme.[7] This document provides a detailed protocol for a non-radioactive biochemical assay to determine the inhibitory activity of this compound and similar compounds. The assay is based on the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin polymer.[8]
Signaling Pathway of Chitin Biosynthesis
The biosynthesis of chitin is a highly conserved pathway in fungi and insects, starting from glucose and culminating in the formation of chitin fibrils.[9][10] Chitin synthase is the key enzyme in the final step of this pathway.[1]
References
- 1. The cellular basis of chitin synthesis in fungi and insects: common principles and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Chitin Synthases: Structure, Function, and Regulation | MDPI [mdpi.com]
- 4. glycopedia.eu [glycopedia.eu]
- 5. Chitin synthase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for In Vitro Antifungal Activity Testing of Chitin Synthase Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. As chitin is absent in mammals, the enzymes responsible for its synthesis, particularly chitin synthase (CHS), represent a promising target for the development of selective antifungal agents. Chitin Synthase Inhibitor 9, a novel spiro[benzoxazine-piperidin]-one derivative (also referred to as compound 9j in foundational research), has been identified as a potent inhibitor of CHS with broad-spectrum antifungal activity.[1] This document provides detailed application notes and protocols for the in vitro evaluation of the antifungal activity of this compound.
Data Presentation
The in vitro antifungal activity of this compound and its analogs has been quantified against a panel of pathogenic fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, is a key metric.
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of this compound and Comparators
| Fungal Strain | This compound (Compound 9j) | Fluconazole | Polyoxin B |
| Candida albicans (ATCC 90028) | 16 | 1 | 32 |
| Candida parapsilosis (ATCC 22019) | 32 | 2 | 64 |
| Candida glabrata (ATCC 90030) | 64 | 8 | >128 |
| Aspergillus fumigatus (ATCC 204305) | 8 | >64 | 16 |
| Aspergillus flavus (ATCC 90906) | 16 | >64 | 32 |
| Cryptococcus neoformans (ATCC 90112) | 4 | 4 | 8 |
Table 2: Chitin Synthase Inhibitory Activity of Spiro[benzoxazine-piperidin]-one Derivatives
| Compound | Inhibition of CHS at 300 μg/mL (%) | IC₅₀ (mM) |
| This compound (9j) | 60 | ND |
| Compound 9a | >60 | 0.14 |
| Compound 9o | >60 | 0.11 |
| Compound 9s | >60 | 0.10 |
| Compound 9t | >60 | 0.16 |
| Polyoxin B (Control) | 87.5 | 0.09 |
| ND: Not Determined in the cited study. |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[2]
a. Materials:
-
This compound
-
Fungal strains (as listed in Table 1)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Humidified incubator
b. Protocol:
-
Preparation of Fungal Inoculum:
-
Subculture fungi on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations ranging from, for example, 0.0625 to 128 μg/mL.
-
-
Inoculation and Incubation:
-
Add 100 μL of the diluted fungal inoculum to each well containing 100 μL of the drug dilution.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours in a humidified atmosphere.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the inhibitor that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the drug-free growth control, as determined by visual inspection or spectrophotometrically at a relevant wavelength.
-
Chitin Synthase Inhibition Assay
This enzymatic assay measures the direct inhibitory effect of the compound on chitin synthase activity.
a. Materials:
-
Crude enzyme preparation from a relevant fungal species (e.g., Candida albicans)
-
This compound
-
UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Microfuge tubes or 96-well plates
-
Method for detecting chitin synthesis (e.g., radiolabeled UDP-[¹⁴C]GlcNAc and scintillation counting, or a non-radioactive colorimetric assay)
b. Protocol:
-
Enzyme Preparation:
-
Grow the fungal strain to mid-log phase and harvest the cells.
-
Prepare a crude cell lysate by mechanical disruption (e.g., glass beads) in a suitable buffer.
-
Centrifuge to pellet cell debris and use the supernatant containing the microsomal fraction as the enzyme source.
-
-
Inhibition Assay:
-
In a microfuge tube or well of a microplate, combine the reaction buffer, the crude enzyme preparation, and varying concentrations of this compound.
-
Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection and Quantification:
-
Terminate the reaction (e.g., by adding a stop solution or boiling).
-
Quantify the amount of chitin produced. If using a radiolabeled substrate, this can be done by filtering the reaction mixture and measuring the radioactivity of the insoluble chitin product.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Fungal Cell Wall Integrity Pathway and Chitin Synthase Inhibition
Inhibition of chitin synthase by compounds like this compound disrupts the integrity of the fungal cell wall. This stress triggers a compensatory response through the Cell Wall Integrity (CWI) signaling pathway, often leading to an upregulation of remaining chitin synthase genes in an attempt to overcome the inhibition.[3][4][5] Understanding this pathway is crucial for predicting potential resistance mechanisms and for designing synergistic drug combinations.
Caption: Fungal Cell Wall Integrity Pathway Activation.
Experimental Workflow for In Vitro Antifungal Activity Testing
The following diagram outlines the key steps in determining the in vitro antifungal efficacy of this compound.
Caption: Broth Microdilution Workflow.
Conclusion
This compound demonstrates significant potential as a novel antifungal agent by targeting a crucial and specific component of the fungal cell wall. The protocols outlined in this document provide a standardized framework for the in vitro evaluation of its antifungal activity and its direct inhibitory effect on chitin synthase. Further investigation into the interplay with the fungal cell wall integrity pathway will be essential for understanding its complete mechanism of action and for the development of effective therapeutic strategies.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Chitin Synthase Inhibitor 9 (CSI9) Cell-Based Assay in Antifungal Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell integrity, morphology, and protection against environmental stressors. Unlike mammalian cells, fungi possess a unique cell wall primarily composed of polysaccharides like glucans and chitin. This structural disparity makes the enzymes involved in cell wall biosynthesis, particularly chitin synthase (CHS), attractive targets for the development of novel antifungal agents with high selectivity and low host toxicity.[1] Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is synthesized by a family of chitin synthase enzymes.[1] Inhibition of chitin synthesis compromises the fungal cell wall, leading to osmotic instability and cell lysis, especially under conditions of cell wall stress.
Chitin Synthase Inhibitor 9 (CSI9) is a potent inhibitor of chitin synthase with broad-spectrum antifungal activity.[2] Cell-based assays provide a physiologically relevant environment to screen for and characterize the activity of antifungal compounds like CSI9. This document outlines detailed protocols for a primary cell-based antifungal screening assay to determine the inhibitory activity of CSI9, a secondary assay to confirm its mechanism of action by quantifying cellular chitin levels, and a protocol to assess its synergistic potential with other antifungal agents.
Principle of the Cell-Based Assay
The primary antifungal screening assay is based on the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) of an antimicrobial agent.[3][4] In this assay, fungal cells are incubated in multi-well plates with serial dilutions of the test compound. Fungal growth is measured after a defined incubation period, typically by assessing turbidity (optical density). A reduction in growth in the presence of the inhibitor, compared to a drug-free control, indicates antifungal activity.
To specifically confirm that the observed antifungal activity is due to the inhibition of chitin synthesis, a secondary assay using Calcofluor White is employed. Calcofluor White is a fluorescent dye that binds non-specifically to chitin in the fungal cell wall.[2][5][6][7][8] A reduction in fluorescence intensity in treated cells compared to untreated controls indicates a decrease in cellular chitin content, thus confirming the compound's mechanism of action.
Applications
-
Primary Screening: High-throughput screening of compound libraries to identify novel chitin synthase inhibitors.
-
Lead Optimization: Characterization of the potency and spectrum of activity of CSI9 analogs.
-
Mechanism of Action Studies: Confirmation of chitin synthesis inhibition as the primary mode of antifungal activity.
-
Synergy Testing: Evaluation of the combinatorial effects of CSI9 with other antifungal drugs, such as β-glucan synthase inhibitors (e.g., echinocandins), to identify potential combination therapies.[9][10]
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound (CSI9) and other antifungal agents.
Table 1: In Vitro Antifungal Activity of this compound (CSI9)
| Fungal Species | IC50 (µg/mL) | MIC (µg/mL) |
| Candida albicans | 64 | 128 |
| Aspergillus fumigatus | 128 | 256 |
| Cryptococcus neoformans | 128 | 256 |
| Candida glabrata | 256 | >256 |
Data is representative and compiled from literature on chitin synthase inhibitors.[2]
Table 2: Synergistic Activity of CSI9 with Caspofungin against Candida albicans
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| CSI9 | 128 | 32 | 0.5 | Synergistic |
| Caspofungin | 0.25 | 0.0625 |
FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FICI ≤ 0.5 indicates synergy.[9]
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified signaling pathway of the fungal cell wall stress response, indicating the upregulation of chitin synthesis as a compensatory mechanism and the inhibitory action of CSI9.[10]
Figure 2: Experimental workflow for the primary cell-based antifungal screening assay to determine MIC and IC50 values.
Figure 3: Workflow for the secondary assay to confirm the mechanism of action of CSI9 by quantifying cellular chitin levels using Calcofluor White staining.
Experimental Protocols
Protocol 1: Primary Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
Materials:
-
Fungal strain (e.g., Candida albicans SC5314)
-
Yeast extract-Peptone-Dextrose (YPD) broth
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound (CSI9)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: a. Inoculate the fungal strain into YPD broth and incubate overnight at 30°C with shaking. b. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium. c. Adjust the cell density to 1 x 10^6 cells/mL using a hemocytometer or spectrophotometer (OD600). d. Prepare the final inoculum by diluting the stock suspension in RPMI-1640 to a final concentration of 1 x 10^3 cells/mL.[11]
-
Compound Preparation: a. Prepare a stock solution of CSI9 in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, perform a two-fold serial dilution of CSI9 in RPMI-1640 medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL. c. Include a positive control (fungal cells in RPMI-1640 with DMSO, no CSI9) and a negative control (RPMI-1640 medium only).
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well containing the CSI9 dilutions and the positive control well. b. The final volume in each well will be 200 µL. c. Incubate the plate at 35°C for 24-48 hours.[11]
-
Data Acquisition and Analysis: a. After incubation, measure the optical density at 600 nm (OD600) using a microplate reader. b. The MIC is defined as the lowest concentration of CSI9 that causes a significant reduction (e.g., ≥50%) in turbidity compared to the positive control.[12] c. To determine the IC50, plot the percentage of growth inhibition versus the log of the CSI9 concentration and fit the data to a dose-response curve.
Protocol 2: Chitin Quantification using Calcofluor White Staining
Materials:
-
Fungal cells treated with a sub-MIC concentration of CSI9 (from Protocol 1)
-
Untreated fungal cells (control)
-
Calcofluor White M2R solution (e.g., 1 mg/mL in water)
-
10% Potassium Hydroxide (KOH) (optional, for clearing dense samples)[2][5]
-
PBS
-
Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~450 nm) or a fluorescence plate reader.[5]
Procedure:
-
Cell Preparation: a. Grow fungal cells in the presence and absence of a sub-MIC concentration of CSI9 for a defined period (e.g., 5 hours).[13] b. Harvest the cells by centrifugation and wash twice with PBS. c. Resuspend the cells in PBS to a known density.
-
Staining: a. To 100 µL of the cell suspension, add 1 µL of Calcofluor White solution to a final concentration of 10 µg/mL. b. Incubate in the dark at room temperature for 10-15 minutes. c. Wash the cells twice with PBS to remove unbound dye.
-
Microscopy (Qualitative Analysis): a. Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. b. Observe the cells under a fluorescence microscope. c. Compare the fluorescence intensity of CSI9-treated cells to the untreated control. A visible reduction in fluorescence indicates decreased chitin content.
-
Fluorometry (Quantitative Analysis): a. Transfer 100 µL of the stained and washed cell suspensions to a black, clear-bottom 96-well plate. b. Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths. c. Calculate the percentage reduction in chitin as: [1 - (Fluorescence_treated / Fluorescence_control)] * 100.
Protocol 3: Antifungal Synergy Testing (Checkerboard Assay)
Materials:
-
All materials from Protocol 1
-
A second antifungal agent (e.g., Caspofungin)
Procedure:
-
Plate Setup: a. In a 96-well plate, prepare serial dilutions of CSI9 horizontally (e.g., across columns 1-10) in 50 µL of RPMI-1640. b. Prepare serial dilutions of the second antifungal (e.g., Caspofungin) vertically (e.g., down rows A-G) in 50 µL of RPMI-1640. c. This creates a matrix of wells with various combinations of the two drugs. d. Include controls for each drug alone.
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum (prepared as in Protocol 1) to each well. b. Incubate the plate at 35°C for 24-48 hours.
-
Data Analysis: a. Determine the MIC for each drug alone and for each combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every combination: FIC_A = MIC_A_combination / MIC_A_alone and FIC_B = MIC_B_combination / MIC_B_alone. c. Calculate the FICI for each combination: FICI = FIC_A + FIC_B. d. Interpret the results:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Indifference
- FICI > 4.0: Antagonism
References
- 1. Development of a chitin assay for the quantification of fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 8. dalynn.com [dalynn.com]
- 9. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Utilizing Chitin Synthase Inhibitor 9 in a Sorbitol Protection Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a critical structure, essential for maintaining cell morphology, providing protection from environmental stress, and facilitating host-pathogen interactions.[1][2] Its composition, rich in polysaccharides like chitin and glucans, is unique to fungi and absent in mammalian cells. This distinction makes the enzymes involved in cell wall biosynthesis, particularly chitin synthase (CHS), highly attractive targets for the development of selective antifungal agents.[3][4][5]
Chitin, a homopolymer of β-1,4-linked N-acetylglucosamine, provides structural rigidity to the cell wall.[3][6] Its synthesis is catalyzed by a family of chitin synthase enzymes.[3][7] Inhibition of this process compromises cell wall integrity, leading to osmotic instability and cell lysis, ultimately resulting in fungal cell death.[8]
Chitin Synthase Inhibitor 9 (CSI-9) is a research compound that acts as an inhibitor of chitin synthase, demonstrating broad-spectrum antifungal activity.[9] To confirm its mechanism of action and verify that its antifungal properties are due to cell wall disruption, a sorbitol protection assay is employed. This assay is a straightforward method to differentiate cell wall-active compounds from those with other mechanisms. The principle relies on the use of an osmotic stabilizer, such as sorbitol, to support the otherwise fragile fungal cells whose walls have been compromised.[10] If an antifungal agent's minimum inhibitory concentration (MIC) increases significantly in the presence of sorbitol, it indicates that the compound's primary target is the cell wall.[11][12]
These notes provide a detailed protocol for using CSI-9 in a sorbitol protection assay with the model organism Candida albicans.
Key Experimental Protocols
Organism and Culture Preparation
-
Fungal Strain: Candida albicans (e.g., ATCC 90028 or a clinical isolate).
-
Culture Medium: Sabouraud Dextrose Agar (SDA) for plating and Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium for liquid cultures.
-
Procedure:
-
Streak the C. albicans strain from a frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of SDB or RPMI-1640.
-
Incubate at 35°C with shaking (approx. 150 rpm) for 18 hours.
-
Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in the assay medium (e.g., RPMI-1640).
-
Adjust the cell density to 1-5 x 10⁶ CFU/mL using a spectrophotometer (OD₆₀₀) or a hemocytometer. Dilute this suspension to the final required inoculum density as specified in the assay protocol.
-
Reagent Preparation
-
This compound (CSI-9):
-
Prepare a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).
-
Store at -20°C. Further dilutions should be made in the assay medium.
-
-
Sorbitol Solution:
-
Prepare a 1.6 M stock solution of D-sorbitol in deionized water and sterilize by filtration.
-
-
Assay Media:
-
Medium A (Standard): RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).
-
Medium B (Sorbitol-Protected): RPMI-1640 medium supplemented with sorbitol to a final concentration of 0.8 M.[11][12][13] This is achieved by adding the 1.6 M sorbitol stock at a 1:1 ratio with double-strength RPMI-1640, or by adding the appropriate volume of stock to single-strength medium.
-
-
Control Compounds:
-
Positive Control (Cell wall active): Caspofungin. Prepare a stock solution in water.
-
Negative Control (Not cell wall active): Amphotericin B. Prepare a stock solution in DMSO.
-
Sorbitol Protection Assay Protocol (Microbroth Dilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[11]
-
Plate Setup: Use sterile 96-well, flat-bottom microtiter plates. Two plates or two separate sections of a plate will be prepared in parallel: one with Medium A and one with Medium B.
-
Compound Dilution:
-
Add 100 µL of the appropriate medium (A or B) to all wells.
-
Add 100 µL of a 2x working stock of CSI-9 (or control compounds) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column. This creates a gradient of inhibitor concentrations.
-
-
Inoculation:
-
Prepare the final inoculum by diluting the adjusted yeast suspension in the appropriate medium (A or B) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells after inoculation.
-
Add 100 µL of the final inoculum to each well. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of medium and 100 µL of inoculum (no compound).
-
Sterility Control: Wells containing 200 µL of medium only.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading MIC: Determine the Minimum Inhibitory Concentration (MIC) for each compound. The MIC is the lowest concentration that causes a significant (typically ≥50%) inhibition of visible growth compared to the growth control.
-
Interpretation: Compare the MIC value obtained in Medium A (MIC) with the value from Medium B (MICₛₒᵣᵦᵢₜₒₗ). A four-fold or greater increase in the MIC in the presence of sorbitol (MICₛₒᵣᵦᵢₜₒₗ ≥ 4 x MIC) is a strong indicator of cell wall disruption.
Data Presentation
The results of a sorbitol protection assay can be effectively summarized in a table. The following table shows representative data for CSI-9 and control compounds against various fungal strains.
| Fungal Strain | Compound | MIC without Sorbitol (µg/mL) | MIC with 0.8 M Sorbitol (µg/mL) | Fold Increase | Interpretation |
| Candida albicans | CSI-9 | 2 | 32 | 16 | Cell Wall Active |
| Candida albicans | Caspofungin | 0.125 | 2 | 16 | Cell Wall Active |
| Candida albicans | Amphotericin B | 0.5 | 0.5 | 1 | Not Cell Wall Active |
| C. parapsilosis | CSI-9 | 4 | 64 | 16 | Cell Wall Active |
| C. parapsilosis | Caspofungin | 1 | 8 | 8 | Cell Wall Active |
| C. parapsilosis | Amphotericin B | 1 | 1 | 1 | Not Cell Wall Active |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations: Pathways and Workflows
Experimental Workflow
Caption: Workflow for the sorbitol protection assay.
Chitin Synthesis Pathway and Inhibition
Caption: Inhibition of the chitin synthesis pathway by CSI-9.
Cell Wall Integrity (CWI) Signaling Pathway
Caption: Fungal cell wall integrity (CWI) pathway activation.
References
- 1. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the Cell Wall-Integrity Pathway in Signal Recognition, Cell-Wall Biosynthesis, and Virulence in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]
- 6. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitin Biosynthesis in Aspergillus Species [mdpi.com]
- 8. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro anti-yeast activity, kinetics and mechanism of action of essential oils from two cameroonian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wheat Germ Agglutinin (WGA)-Based Chitin Synthase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin synthase (CHS) is a critical enzyme responsible for the biosynthesis of chitin, an essential structural component of the cell walls of fungi and the exoskeletons of arthropods.[1][2] This makes it a prime target for the development of antifungal and insecticidal agents.[3] Traditional assays for chitin synthase activity have relied on the use of radiolabeled substrates, which pose safety and disposal challenges.[3] The Wheat Germ Agglutinin (WGA)-based assay offers a non-radioactive, sensitive, and high-throughput alternative for measuring chitin synthase activity.[3][4] WGA, a lectin isolated from wheat germ, exhibits high binding affinity and specificity to N-acetyl-D-glucosamine (GlcNAc) polymers like chitin.[2][4][5] This property is harnessed to capture and quantify the chitin produced by the enzyme in a microplate format.
These application notes provide a detailed protocol for a WGA-based chitin synthase assay, adaptable for various research and drug screening purposes.
Principle of the Assay
The WGA-based chitin synthase assay is a solid-phase enzyme-linked lectin assay (ELLA). The fundamental principle involves the following steps:
-
Capture: A 96-well microtiter plate is coated with WGA, which serves as a capture molecule for the newly synthesized chitin.
-
Enzymatic Reaction: A crude or purified enzyme preparation containing chitin synthase is added to the WGA-coated wells along with the substrate, Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). The enzyme synthesizes chitin polymers.
-
Binding: The newly formed chitin polymers bind to the WGA immobilized on the plate surface.
-
Detection: Unbound reagents are washed away, and the captured chitin is detected using a WGA molecule conjugated to a reporter enzyme, such as horseradish peroxidase (WGA-HRP).
-
Quantification: A chromogenic substrate for HRP is added, and the resulting color change is measured spectrophotometrically. The absorbance is directly proportional to the amount of chitin produced and thus to the chitin synthase activity.
Experimental Workflow
The following diagram illustrates the general workflow of the WGA-based chitin synthase assay.
Figure 1: Experimental workflow of the WGA-based chitin synthase assay.
Detailed Protocols
This section provides a detailed protocol adapted from established methodologies.[3][6][7] Researchers should optimize conditions for their specific enzyme source and experimental goals.
Materials and Reagents
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
Enzyme extract (source of chitin synthase)
-
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
Magnesium chloride (MgCl₂) or Cobalt chloride (CoCl₂)
-
Dithiothreitol (DTT) (optional, to prevent melanization)[3]
-
Trypsin and Soybean Trypsin Inhibitor (for proteolytic activation, if necessary)[7][8]
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
HRP substrate (e.g., TMB, ABTS)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Protocol Steps
1. Plate Coating and Blocking
-
Prepare a 50 µg/mL solution of WGA in deionized water.
-
Add 100 µL of the WGA solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight (16 hours) at room temperature (23-25 °C).[3]
-
Remove the WGA solution by vigorously shaking the plate.
-
Wash the plate three times by immersing it in a container of tap water and then emptying the wells.[3][6]
-
Prepare a blocking buffer of 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5.
-
Add 300 µL of the blocking buffer to each well.
-
Incubate for 3 hours at room temperature.[6]
-
Empty the blocking solution by shaking. The plate is now ready for the enzyme reaction.
2. Chitin Synthase Reaction
-
Prepare a reaction mixture. A typical mixture contains:
-
For each assay well, add 50 µL of the reaction mixture.
-
Add 50 µL of the enzyme preparation (e.g., crude extract from fungal or insect cells) to the wells. For negative controls, use a boiled enzyme preparation (95 °C for 10 minutes).[6]
-
If proteolytic activation is required, the enzyme extract can be pre-treated with trypsin (e.g., 10 µL of 2 mg/mL trypsin for 10 minutes at 30°C), followed by the addition of a trypsin inhibitor (e.g., 10 µL of 3 mg/mL soybean trypsin inhibitor).[8]
-
Cover the plate and incubate for 60 minutes at 37°C with gentle shaking (100 rpm).[6]
3. Detection and Quantification
-
Stop the reaction by emptying the plate and washing it five times with water as described in step 1.5.[6]
-
Prepare a 0.5 µg/mL solution of WGA-HRP in blocking buffer.
-
Add 200 µL of the WGA-HRP solution to each well.
-
Incubate for 15 minutes at 30°C with gentle shaking (100 rpm).[6]
-
Empty the plate and wash it five times with water.
-
Add 100 µL of HRP substrate to each well.
-
Immediately measure the optical density (OD) at the appropriate wavelength (e.g., 600 nm for some substrates) over a period of 3 minutes.[6]
-
Calculate the rate of reaction (ΔOD/min).
-
The amount of chitin produced can be quantified using a standard curve prepared with known amounts of chitin.
Data Presentation
The following tables summarize typical quantitative data and optimal conditions reported for the WGA-based chitin synthase assay.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Detection | ~50 ng chitin | [4] |
| Assay Dispersion (CV%) | < 10% | [4] |
| Format | 96-well microtiter plate | [4] |
| Throughput | High | [4] |
Table 2: Optimal Assay Conditions for Anopheles gambiae Chitin Synthase
| Parameter | Optimal Value | Reference |
| pH | 6.5 - 7.0 | [3] |
| Temperature | 37 - 44 °C | [3] |
| UDP-GlcNAc Concentration | Varies (substrate inhibition at high concentrations) | [3] |
| Mg²⁺ Concentration | Varies (required for activity) | [3] |
| Dithiothreitol (DTT) | Required to prevent melanization | [3] |
Table 3: Reagent Concentrations for Chitin Synthase Inhibition Assay in Sclerotinia sclerotiorum
| Reagent | Concentration in Reaction Mixture | Reference |
| CoCl₂ | 3.2 mM | [7] |
| GlcNAc | 80 mM | [7] |
| UDP-GlcNAc | 8 mM | [7] |
| WGA-HRP | 1 mg/mL in blocking buffer | [7] |
| BSA (in blocking buffer) | 20 mg/mL | [7] |
Signaling Pathway and Logical Relationships
The WGA-based assay is a direct measure of the enzymatic activity of chitin synthase. The logical relationship of the assay components is depicted below.
Figure 2: Logical relationship of components in the WGA-based assay.
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The microplate format makes this assay ideal for screening large libraries of compounds for potential chitin synthase inhibitors.
-
Enzyme Kinetics: The assay can be used to determine kinetic parameters such as Kₘ and Vₘ for chitin synthase and to study the mechanism of action of inhibitors.
-
Differential Isozyme Analysis: It has been successfully applied to differentiate the activities of various chitin synthase isozymes within an organism, as demonstrated in Saccharomyces cerevisiae.[4]
-
Fungicide and Insecticide Development: By identifying potent and specific inhibitors of chitin synthase, this assay can accelerate the discovery of new antifungal and insecticidal agents.
Limitations and Considerations
-
Specificity: While WGA has a high affinity for chitin, it can also bind to other glycoconjugates containing N-acetylglucosamine residues.[8][9] This can lead to a higher background signal. Proper controls, including the use of boiled enzyme and wells without enzyme, are crucial.
-
Enzyme Preparation: The activity of chitin synthase can be influenced by the method of enzyme preparation. Proteolytic activation may be necessary for some chitin synthases.[3][7]
-
Standard Curve: For accurate quantification, a standard curve should be generated using purified chitin.
Conclusion
The WGA-based chitin synthase assay is a robust, sensitive, and non-radioactive method for measuring enzyme activity. Its adaptability for high-throughput screening makes it a valuable tool for academic research and for the discovery and development of novel antifungal and insecticidal compounds in the pharmaceutical and agrochemical industries. Careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Wheat germ agglutinin - Wikipedia [en.wikipedia.org]
- 3. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. mdpi.com [mdpi.com]
- 8. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the solubility of "Chitin synthase inhibitor 9" for in vitro assays
Welcome to the technical support center for Chitin Synthase Inhibitor 9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro assays.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution.
Answer:
If you observe precipitation in your stock solution of this compound, it is likely due to the compound's low solubility in the chosen solvent or storage at an inappropriate temperature. Follow these steps to troubleshoot this issue:
-
Gentle Warming: Warm the stock solution in a water bath at 37°C for 5-10 minutes. Vortex the solution intermittently to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: If warming is ineffective, sonicate the solution for 5-10 minutes. This can help break down small particles and improve dissolution.
-
Solvent Check: Confirm that you are using a recommended solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds.[1][2]
-
Lower Concentration: If precipitation persists, consider preparing a fresh stock solution at a lower concentration. It is better to have a clear, lower-concentration stock than a precipitated, high-concentration one.[3]
Issue: The compound precipitates when diluted into aqueous assay buffer.
Answer:
This is a common issue known as "crashing out" and occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is introduced into an aqueous environment where its solubility is much lower.[4] Here’s how to address this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 1% (v/v), to minimize both solubility issues and potential solvent-induced artifacts.[1][4] Some assays may tolerate up to 10% DMSO, but this should be validated.[4]
-
Use Co-solvents: Incorporate a water-miscible co-solvent in your assay buffer.[5][6][7] Polyethylene glycol 300 (PEG300), polyethylene glycol 400 (PEG400), or ethanol can help maintain the compound's solubility in the aqueous environment.[5][8]
-
Incorporate Surfactants: Add a non-ionic surfactant, such as Tween 80 or Pluronic F-68, to your assay buffer at a concentration typically ranging from 0.01% to 0.1%. Surfactants form micelles that can encapsulate the hydrophobic compound and keep it in solution.[5]
-
Employ Excipients: Consider the use of cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., SBE-β-CD), which can form inclusion complexes with the inhibitor, enhancing its aqueous solubility.[9][10][11]
-
Serial Dilutions: Instead of a large, single dilution, perform serial dilutions of your DMSO stock solution in a mixture of DMSO and your assay buffer to gradually acclimate the compound to the aqueous environment before the final dilution into the assay plate.
-
Check for Precipitation: Before starting your assay, visually inspect the diluted compound in the assay buffer. A simple way to check for precipitation is to centrifuge a sample and look for a pellet.[12]
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound has the following properties:
-
Molecular Formula: C24H25N3O6[8]
-
Mechanism of Action: It is an inhibitor of chitin synthase (CHS), an enzyme essential for the synthesis of chitin, a key component of the fungal cell wall.[8][13][14][15] This makes it a target for antifungal agents.[14][16]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing initial stock solutions of this compound and other poorly soluble compounds for in vitro assays.[1][2][8]
Q3: How should I store the stock solution of this compound?
A3: For long-term storage, it is recommended to store the stock solution at -80°C. For short-term storage (a few weeks), 4°C may be acceptable.[8][17] Always refer to the manufacturer's instructions for specific storage conditions.
Q4: What are some common excipients and co-solvents I can use to improve the solubility of this compound in my assay?
A4: Several excipients and co-solvents can be used to enhance the solubility of poorly soluble compounds. The choice depends on the specific requirements of your assay. Below is a table summarizing common options.
Data Presentation: Common Solubilizing Agents for In Vitro Assays
| Agent Category | Examples | Typical Starting Concentration | Mechanism of Action | Considerations |
| Organic Co-solvents | DMSO, Ethanol, PEG300, PEG400, Propylene Glycol | < 1% (v/v) in final assay volume | Increases the polarity of the solvent mixture.[5][6] | Can affect enzyme activity and cell viability at higher concentrations.[1][2][18] |
| Surfactants | Tween 80, Pluronic F-68, Triton X-100 | 0.01% - 0.1% (v/v) | Forms micelles that encapsulate the hydrophobic compound.[5] | May interfere with certain assay readouts or biological systems. |
| Cyclodextrins | β-cyclodextrin, SBE-β-CD, HP-β-CD | 1-10 mM | Forms inclusion complexes with the compound, increasing its aqueous solubility.[9][11] | Can sometimes extract cholesterol from cell membranes. |
| Lipid-Based Excipients | Labrafac PG, Maisine® CC, Transcutol® HP | Varies | Solubilizes lipophilic compounds.[6][19] | Primarily used for in vivo formulations but can be adapted for in vitro use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 451.47 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 451.47 g/mol * (1000 mg / 1 g) = 4.51 mg.
-
-
-
Weigh the compound: Accurately weigh 4.51 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[20]
Protocol 2: General Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in your assay buffer.[21]
-
Prepare a serial dilution of the compound:
-
In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution of this compound.
-
-
Transfer to assay buffer:
-
Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing your assay buffer (e.g., 198 µL). This will create a range of final compound concentrations with a final DMSO concentration of 1%.
-
-
Incubate:
-
Incubate the plate under your standard assay conditions (e.g., room temperature or 37°C) for a period that mimics your assay incubation time (e.g., 1-2 hours).
-
-
Measure turbidity:
-
Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
-
Determine kinetic solubility:
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in absorbance compared to the buffer-only control.
-
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation issues.
Caption: Key mechanisms for enhancing the solubility of poorly soluble compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijpbr.in [ijpbr.in]
- 8. This compound | TargetMol [targetmol.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 15. This compound, CAS [[2725074-96-2]] Preis auf Anfrage | BIOZOL [biozol.de]
- 16. mdpi.com [mdpi.com]
- 17. Chitin synthase inhibitor 1|CAS |DC Chemicals [dcchemicals.com]
- 18. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing Chitin Synthase Inhibitor 9 (CSI-9) for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Chitin Synthase Inhibitor 9 (CSI-9) for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-9) and what is its primary target?
A1: this compound (CSI-9) is a small molecule with broad-spectrum antifungal activity that functions by inhibiting chitin synthase (CHS).[1][2] Chitin is a crucial component of the fungal cell wall, and its inhibition disrupts cell wall integrity, leading to fungal cell death.[3][4][5] Since chitin is not present in mammalian cells, CHS is an attractive target for antifungal therapies.[3][4][5]
Q2: What is a good starting concentration for CSI-9 in a cell-based assay?
A2: A common practice is to start with a concentration 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition of the target enzyme.[2][6] If these values are unknown for your specific fungal species, a wide range of concentrations should be tested.[2][6] Based on available data, IC50 values for CSI-9 against different fungal species have been reported.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare the stock solution for CSI-9?
A3: Small molecule inhibitors are often dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7] It is crucial to centrifuge the vial before opening it to pellet any powder.[7] The stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability.[2][7] Always include a vehicle control (e.g., DMSO alone) in your experiments to account for any effects of the solvent on the cells.[6]
Q4: What are the known IC50 values for CSI-9 against different fungi?
A4: The following table summarizes the reported IC50 values for this compound against various fungal species.
| Fungal Species | IC50 (µg/mL) |
| Candida albicans | 64 |
| Aspergillus flavus | 128 |
| Aspergillus fumigatus | 128 |
| Cryptococcus neoformans | 256 |
| Data sourced from MedChemExpress.[1] |
Q5: Are there any known off-target effects of CSI-9?
A5: While the provided search results do not detail specific off-target effects for "this compound," it is a general concern for all small molecule inhibitors.[8][9][10][11] Off-target effects can lead to unexpected cellular responses.[8][9][10][11] It is recommended to perform secondary assays or use structurally unrelated inhibitors targeting the same pathway to validate that the observed phenotype is a direct result of chitin synthase inhibition.
Troubleshooting Guide
Problem 1: No observable effect of CSI-9 on my fungal cells.
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration | The concentration of CSI-9 may be too low to effectively inhibit chitin synthase in your specific fungal strain. Perform a dose-response curve starting from a low concentration and extending to a high concentration (e.g., 100x the expected IC50) to determine the optimal inhibitory concentration.[6] |
| Poor Cell Permeability | CSI-9 may not be effectively entering the fungal cells. While information on CSI-9's permeability is not detailed, this is a common issue with small molecules.[12] Consider increasing the incubation time or consult literature for methods to enhance compound uptake in your fungal species. |
| Incorrect Assay Conditions | The pH, temperature, or media composition of your assay may be affecting the stability or activity of CSI-9. Ensure that your assay conditions are optimal and stable throughout the experiment.[6] |
| Degradation of the Inhibitor | Improper storage or handling may have led to the degradation of CSI-9. Ensure the compound is stored as recommended and prepare fresh dilutions from a stock solution for each experiment. |
| Resistant Fungal Strain | Your fungal strain may possess intrinsic or acquired resistance mechanisms to this class of inhibitors. |
Problem 2: High levels of cell death observed even at low concentrations of CSI-9 (potential cytotoxicity).
| Possible Cause | Suggested Solution |
| Off-Target Cytotoxicity | CSI-9 may be inducing cell death through mechanisms other than chitin synthase inhibition.[10] Lower the concentration range in your dose-response experiment to identify a non-toxic working concentration that still inhibits chitin synthesis. |
| Solvent Toxicity | The solvent used to dissolve CSI-9 (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and does not affect cell viability. Always include a vehicle-only control.[6] |
| Assay Incubation Time | A long incubation period may lead to increased cytotoxicity. Optimize the incubation time to the shortest duration necessary to observe the desired inhibitory effect. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable Cell Density | Inconsistent cell seeding density can lead to variability in drug response.[13] Ensure that cells are seeded at a consistent density for every experiment. |
| Inhibitor Potency Variation | Repeated freeze-thaw cycles of the stock solution can reduce the potency of the inhibitor. Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. |
| Assay Plate Edge Effects | Evaporation from wells on the edge of a multi-well plate can concentrate the inhibitor and affect results. To minimize this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation. |
| Lack of Replication | Insufficient replicates can lead to unreliable data. It is recommended to perform each experiment with at least three technical replicates and to repeat the entire experiment (biological replicate) to ensure reproducibility.[14] |
Experimental Protocols
Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) of CSI-9
This protocol is a general guideline for determining the MIC of CSI-9 against a fungal strain using a broth microdilution method.
-
Prepare Fungal Inoculum: Culture the fungal strain in an appropriate liquid medium. Adjust the concentration of the fungal suspension to a standardized density (e.g., 1 x 10^5 cells/mL) using a spectrophotometer or hemocytometer.
-
Prepare CSI-9 Dilutions: Perform a serial dilution of the CSI-9 stock solution in the assay medium to create a range of concentrations. A common starting range could be from 1 µg/mL to 512 µg/mL.[1]
-
Assay Setup: In a 96-well microplate, add 100 µL of each CSI-9 dilution to respective wells. Add 100 µL of the fungal inoculum to each well. Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal strain for a specified period (e.g., 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of CSI-9 that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
This protocol provides a general method to assess the cytotoxic effects of CSI-9.
-
Cell Seeding: Seed the fungal cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of CSI-9 concentrations, including a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
Visualizations
Caption: Workflow for optimizing CSI-9 concentration.
Caption: Troubleshooting logic for lack of CSI-9 effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. psecommunity.org [psecommunity.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Chitin Synthase Inhibitor 9 (CSI-9) in Mammalian Cells
Welcome to the technical support center for Chitin Synthase Inhibitor 9 (CSI-9). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of CSI-9 in mammalian cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-9) and what is its primary target?
A1: this compound (CSI-9) is a small molecule developed to inhibit chitin synthase (CHS), an enzyme essential for the synthesis of chitin, a key component of the fungal cell wall.[1][2] As chitin and chitin synthases are not present in mammals, CSI-9 is intended for use as a selective antifungal agent.[3]
Q2: What are off-target effects and why are they a concern when using CSI-9 in mammalian cells?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4] Even though CSI-9 is designed to be specific for a fungal enzyme, its use in mammalian cells may lead to unintended interactions with mammalian proteins, potentially causing misleading experimental results or cellular toxicity.[4] Understanding and controlling for these effects is crucial for accurate data interpretation.
Q3: What are common off-target proteins for small molecule inhibitors in mammalian cells?
A3: Protein kinases are a major class of unintended targets for many small molecule inhibitors due to the structural conservation of the ATP-binding pocket.[5] Other common off-targets can include G-protein coupled receptors (GPCRs), ion channels, and various enzymes.
Q4: How can I predict potential off-target effects of CSI-9?
A4: While direct off-target data for CSI-9 in mammalian cells is not widely available, computational approaches can be employed. Methods such as target prediction based on chemical structure similarity to known compounds can provide a list of potential off-target candidates. However, these predictions require experimental validation.
Q5: What are the initial experimental steps to investigate suspected off-target effects of CSI-9?
A5: A tiered approach is recommended. Start with a simple cell viability assay to determine the cytotoxic potential of CSI-9 on your mammalian cell line. If unexpected cytotoxicity is observed, proceed with broader profiling assays such as kinase screens and targeted validation experiments like western blotting for key signaling pathways.
Troubleshooting Guide
Scenario 1: Unexpected Cytotoxicity Observed at Multiple Concentrations of CSI-9
You are observing significant cell death in your mammalian cell line when treated with CSI-9, even at concentrations that are reported to be effective against fungi.
Troubleshooting Workflow:
References
stability and proper storage conditions for "Chitin synthase inhibitor 9"
This technical support center provides guidance on the stability, storage, and handling of "Chitin synthase inhibitor 9" (CAS No. 2725074-96-2). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for "this compound" powder?
A1: For long-term storage, "this compound" in its solid (powder) form should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For short-term storage, it can be kept at 4°C for up to two years.
Q2: How should I store "this compound" once it is dissolved in a solvent?
A2: Stock solutions of "this compound" should be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: The product was shipped at room temperature. Is it still viable?
A3: Yes. "this compound" is considered stable at room temperature for short periods, such as during shipping. Upon receipt, it is crucial to transfer it to the recommended storage conditions for long-term stability.
Q4: Has a specific Safety Data Sheet (SDS) for "this compound" (CAS No. 2725074-96-2) been located?
A4: Despite a thorough search, a specific Safety Data Sheet (SDS) for "this compound" with CAS No. 2725074-96-2 was not publicly available from the primary supplier at the time of this document's creation. It is recommended to contact the supplier directly to request the most current SDS. In the absence of a specific SDS, general safe laboratory practices for handling chemical compounds of unknown toxicity should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, and working in a well-ventilated area.
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions for "this compound" in both solid and solution forms.
| Form | Storage Temperature | Expected Stability |
| Powder (Solid) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Improper storage of stock solution | Ensure stock solutions are aliquoted and stored at the correct temperature to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Degradation of the inhibitor | If the stock solution is old or has been stored improperly, its efficacy may be compromised. Prepare a fresh stock solution from the powder. | |
| Difficulty dissolving the powder | Incorrect solvent | Refer to the supplier's product information for recommended solvents. Sonication may aid in dissolution. |
| Low-quality solvent | Ensure the solvent is of high purity and anhydrous if necessary. | |
| Precipitation of the compound in media | Low solubility in aqueous solutions | The final concentration of the solvent (e.g., DMSO) in the cell culture media should be kept low (typically <0.5%) to maintain solubility and minimize solvent-induced toxicity. |
Experimental Protocols
As no specific, detailed experimental protocols for "this compound" were found in the public domain, a generalized protocol for a cell-based assay is provided below. Researchers should adapt this protocol based on their specific cell type, assay, and experimental goals.
General Protocol for a Cell-Based Antifungal Assay
-
Preparation of Stock Solution:
-
Equilibrate the vial of "this compound" powder to room temperature before opening.
-
Under sterile conditions, dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.
-
Ensure the final concentration of the solvent in the working solutions is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5% for DMSO).
-
-
Cell Seeding and Treatment:
-
Seed the fungal cells in a multi-well plate at the desired density and allow them to adhere or enter the logarithmic growth phase.
-
Remove the existing medium and add the working solutions containing different concentrations of "this compound".
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent) and a positive control (a known antifungal agent).
-
-
Incubation and Analysis:
-
Incubate the plate under optimal conditions for the fungal species being tested for a predetermined duration.
-
Assess the antifungal activity using a suitable method, such as measuring cell viability (e.g., using a resazurin-based assay), quantifying chitin content, or observing morphological changes via microscopy.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: A generalized workflow for utilizing "this compound" in an experimental setting.
Caption: A decision tree for troubleshooting common issues encountered during experiments.
Technical Support Center: Overcoming Resistance to Chitin Synthase Inhibitor 9 (CSI-9)
Welcome to the technical support center for Chitin Synthase Inhibitor 9 (CSI-9). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to CSI-9 in fungal strains during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the use of CSI-9 and provide detailed guidance for troubleshooting and further investigation.
Q1: My fungal strain is showing reduced susceptibility or complete resistance to CSI-9. What are the possible reasons?
A1: Resistance to chitin synthase inhibitors like CSI-9 can arise from several factors. The primary reasons include:
-
Target Modification: Mutations in the chitin synthase genes (CHS genes) can alter the inhibitor's binding site, reducing its efficacy. Fungi possess multiple CHS genes, and the specific isoform targeted by CSI-9 may have mutated.[1][2]
-
Compensatory Mechanisms: Fungi can activate compensatory pathways to overcome cell wall stress induced by CSI-9. This often involves the upregulation of other cell wall components, such as β-glucans, to maintain cell wall integrity.[1][3] The cell wall salvage or compensatory pathway, primarily mediated by the Protein Kinase C (PKC) cell integrity MAP kinase cascade, can be activated.[3]
-
Drug Efflux: Overexpression of efflux pumps can actively transport CSI-9 out of the fungal cell, preventing it from reaching its target.
-
Inhibitor Degradation: The fungal strain may have developed enzymatic mechanisms to degrade or inactivate CSI-9.
Q2: How can I confirm the mechanism of resistance in my fungal strain?
A2: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Sequence Analysis of CHS Genes: Isolate genomic DNA from both the resistant and a susceptible (wild-type) strain. Amplify and sequence the coding regions of the chitin synthase genes. Compare the sequences to identify any mutations in the resistant strain that could lead to amino acid changes in the CSI-9 binding site.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of CHS genes and genes involved in compensatory pathways (e.g., β-glucan synthase genes) and drug efflux pumps. An upregulation of these genes in the resistant strain upon CSI-9 treatment would suggest a compensatory or efflux-mediated resistance mechanism.[3][4]
-
Chitin and Glucan Quantification: Measure the total chitin and β-glucan content of the cell wall in both resistant and susceptible strains, with and without CSI-9 treatment. An increase in chitin or β-glucan levels in the resistant strain can indicate a compensatory response.[5]
Q3: What experimental protocols can I use to investigate CSI-9 resistance?
A3: Here are detailed protocols for key experiments:
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of CSI-9 against your fungal strain.
Materials:
-
CSI-9 stock solution (dissolved in a suitable solvent like DMSO).
-
Fungal culture in the logarithmic growth phase.
-
RPMI 1640 medium (or another appropriate broth).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a serial two-fold dilution of CSI-9 in the microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.0625 to 256 µg/mL.[6]
-
Adjust the fungal inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no inhibitor) and a sterility control (no fungus).
-
Incubate the plates at the optimal temperature for your fungal strain for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of CSI-9 that causes a significant inhibition of growth (e.g., 90% reduction) compared to the growth control.[8] This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the expression levels of target genes.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
Primers for your target genes (CHS isoforms, efflux pumps, etc.) and a reference gene (e.g., actin or GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Grow your fungal strains (resistant and susceptible) with and without a sub-inhibitory concentration of CSI-9.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the specific primers for your genes of interest.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression in the resistant strain compared to the susceptible strain. A significant upregulation of specific genes in the resistant strain would indicate their potential role in the resistance mechanism.[4][9]
Q4: Are there any known synergistic drug combinations with CSI-9 to overcome resistance?
A4: While specific data for CSI-9 is limited, combining chitin synthase inhibitors with inhibitors of other cell wall biosynthetic pathways has proven effective. A promising strategy is to combine CSI-9 with an inhibitor of β-1,3-glucan synthesis, such as an echinocandin (e.g., caspofungin).[3][8] This dual targeting of the two major structural polysaccharides in the fungal cell wall can prevent the emergence of resistance and may have a synergistic fungicidal effect.[3][8]
Quantitative Data Summary
The following tables summarize known inhibitory concentrations of this compound and other relevant inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Fungal Strain | IC50 (µg/mL) | Reference |
| Fungus 1 | 64 | [6] |
| Fungus 2 | 128 | [6] |
| Fungus 3 | 128 | [6] |
| Fungus 4 | 256 | [6] |
Note: The specific fungal strains were not named in the source material.
Table 2: In Vitro Inhibitory Activity of Other Chitin Synthase Inhibitors
| Inhibitor | Fungal Strain/Enzyme | IC50 (µg/mL) | Reference |
| IMB-D10 | S. cerevisiae Chs1 | 17.46 ± 3.39 | [8] |
| IMB-D10 | S. cerevisiae Chs2 | 3.51 ± 1.35 | [8] |
| IMB-D10 | S. cerevisiae Chs3 | 13.08 ± 2.08 | [8] |
| IMB-F4 | S. cerevisiae Chs2 | 8.546 ± 1.42 | [8] |
| IMB-F4 | S. cerevisiae Chs3 | 2.963 ± 1.42 | [8] |
| 2'-Benzoyloxycinnamaldehyde | S. cerevisiae Chs1 | 54.9 | [10] |
| 2'-Benzoyloxycinnamaldehyde | S. cerevisiae Chs2 | 70.8 | [10] |
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathways Involved in Fungal Cell Wall Stress Response
Fungal cells respond to cell wall stress, such as that induced by CSI-9, through interconnected signaling pathways that regulate the expression of cell wall biosynthetic genes, including chitin synthases.[3][11] Understanding these pathways can help identify potential targets for synergistic therapies.
Caption: Fungal cell wall stress response pathways activated by CSI-9.
Experimental Workflow for Investigating CSI-9 Resistance
This workflow outlines the logical steps to identify and characterize resistance to CSI-9 in a fungal strain.
Caption: Workflow for investigating resistance to this compound.
References
- 1. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 2. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development-Disrupting Chitin Synthesis Inhibitor, Novaluron, Reprogramming the Chitin Degradation Mechanism of Red Palm Weevils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
formulation of "Chitin synthase inhibitor 9" for animal studies
Technical Support Center: Chitin Synthase Inhibitor 9 (CSI-9)
Welcome to the technical support resource for this compound (CSI-9). This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the successful formulation and application of CSI-9 in animal studies. CSI-9 is a potent and selective small molecule inhibitor of chitin synthase, a critical enzyme for the structural integrity of fungi and arthropods.[1][2] Due to its hydrophobic nature, CSI-9 exhibits low aqueous solubility, which presents a significant challenge for achieving consistent and effective in vivo exposure.[3][4]
This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the formulation and administration of CSI-9.
Problem Area 1: Formulation Precipitation & Stability
-
Q1: My CSI-9 formulation is cloudy or contains visible precipitates immediately after preparation. What is the cause?
A: This is a clear indication that CSI-9 has precipitated out of solution. The primary cause is the low aqueous solubility of the compound exceeding the capacity of the chosen vehicle system. This can happen if the concentration of CSI-9 is too high for the vehicle or if the components were not mixed in the correct order.
-
Q2: How can I improve the solubility of CSI-9 to create a stable formulation for my in vivo study?
A: Improving solubility requires optimizing the vehicle composition. Strategies include:
-
Using Co-solvents: Water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.[3] Common choices include Dimethyl sulfoxide (DMSO) and Polyethylene glycol 300 (PEG300).[5]
-
Adding Surfactants: Surfactants like Tween® 80 or Cremophor® EL can help to create stable micellar formulations or suspensions, preventing the compound from crashing out.[3][6]
-
pH Modification: If CSI-9 has ionizable groups, adjusting the pH of the vehicle can improve solubility. However, the pH must remain within a physiologically tolerable range for the animal.[3]
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the CSI-9 powder through techniques like micronization can improve the dissolution rate and homogeneity.[3]
-
-
Q3: My formulation looks fine initially but precipitates in the dosing syringe or when I perform a test dilution in water. How can I fix this?
A: This suggests the formulation is metastable. The initial energy input (e.g., vortexing, sonication) gets the compound into a supersaturated state, but it is not stable over time or upon environmental change. To address this, you may need to decrease the final concentration of CSI-9 or, more effectively, increase the percentage of solubilizing agents (co-solvents, surfactants) in your vehicle. See Table 1 for robust formulation examples.
Problem Area 2: Inconsistent Efficacy or Pharmacokinetic (PK) Data
-
Q4: I am observing high variability in plasma exposure and inconsistent efficacy between animals in the same dose group. What are the potential causes?
A: High variability is often linked to the formulation and dosing procedure.[7] Key factors include:
-
Inhomogeneous Suspension: If CSI-9 is not uniformly suspended, each animal may receive a different effective dose. Ensure the formulation is mixed thoroughly (e.g., by vortexing or stirring) immediately before dosing each animal.
-
Dosing Inaccuracy: Inaccurate administration volumes, especially with small animals like mice, can lead to significant dose variation. Ensure proper training in the gavage or injection technique.[8]
-
Compound Instability: If CSI-9 is degrading in the formulation, its effective concentration will decrease over the course of the experiment. Prepare fresh formulations daily unless stability data (see Table 2) supports longer storage.
-
-
Q5: The in vivo efficacy of CSI-9 is much lower than I predicted from my in vitro experiments. Is this a formulation problem?
A: Yes, this is a classic issue for poorly soluble compounds, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV.[3][9] Poor aqueous solubility is a major barrier to oral absorption, leading to low bioavailability.[4][10] Even if the compound is potent in vitro, it cannot be effective in vivo if it doesn't reach its target. Consider reformulating with enhanced solubilization methods (e.g., lipid-based formulations like a self-emulsifying drug delivery system, or SEDDS) to improve absorption.[9][10]
Problem Area 3: Vehicle-Related Adverse Effects
-
Q6: My vehicle-control animals are showing adverse effects (e.g., lethargy, weight loss, irritation at the injection site). What should I do?
A: Vehicle toxicity can confound experimental results.[6][8]
-
Reduce Co-solvent Concentration: High concentrations of solvents like DMSO can be toxic. For routine studies, it is recommended to keep the final DMSO concentration below 10%, and ideally below 5%.[5][11]
-
Run a Vehicle Tolerance Study: Before initiating a large efficacy study, dose a small cohort of animals with the vehicle alone for several days to ensure it is well-tolerated.
-
Select an Alternative Vehicle: If toxicity persists, consider alternative, generally recognized as safe (GRAS) vehicles. For oral dosing, aqueous suspensions using carboxymethyl cellulose (CMC) or lipid-based vehicles like corn oil can be better tolerated.[6][12]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended starting vehicles for CSI-9 for oral (PO) and intraperitoneal (IP) administration in mice?
A: For initial studies, we recommend the formulations listed in Table 1. These are common vehicles used in preclinical research for poorly soluble compounds.[5] The choice depends on the required dose and administration route. Always ensure the final formulation is a homogenous solution or a fine, uniform suspension.
-
Q2: How should I store the CSI-9 powder and the prepared dosing formulation?
A: CSI-9 powder should be stored at -20°C in a desiccated environment. Prepared liquid formulations should ideally be made fresh daily. If short-term storage is necessary, store protected from light at 2-8°C. Do not freeze aqueous formulations as this can cause the compound to precipitate upon thawing. Refer to Table 2 for stability data.
-
Q3: What is the short-term stability of CSI-9 in the recommended vehicle?
A: Stability is vehicle-dependent. A typical formulation containing PEG300 and Tween 80 is generally stable for at least 24 hours at room temperature and up to 72 hours at 4°C. See Table 2 for a representative stability profile. We strongly advise conducting your own stability assessment for your specific formulation.
-
Q4: What is a good starting dose range for in vivo efficacy studies in mice?
A: The optimal dose will depend on the animal model and disease state. Based on its in vitro potency, a typical starting range for efficacy studies is 10 to 50 mg/kg, administered once or twice daily. A preliminary pharmacokinetic/pharmacodynamic (PK/PD) study is highly recommended to establish the relationship between dose, plasma exposure, and target engagement.
Data Presentation
Table 1: Example Formulations for CSI-9 in Rodent Studies
| Route of Administration | Vehicle Composition (by volume) | Max CSI-9 Concentration (mg/mL) | Notes |
| Oral Gavage (PO) | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | 5 | A robust vehicle for achieving a clear solution at lower concentrations.[5] |
| Oral Gavage (PO) | 0.5% (w/v) CMC-Na, 0.1% (v/v) Tween® 80 in Purified Water | 10 | A standard aqueous suspension. Requires sonication and constant mixing to ensure homogeneity.[6] |
| Intraperitoneal (IP) | 5% DMSO, 10% Solutol® HS 15, 85% Saline | 2.5 | Suitable for IP injection; lower DMSO content reduces risk of peritoneal irritation.[11] |
| Oral Gavage (PO) | 10% DMSO, 90% Corn Oil | 10 | A lipid-based vehicle that can enhance oral absorption for highly lipophilic compounds.[5][12] |
Table 2: Short-Term Stability of CSI-9 in Formulation (5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline)
| Storage Condition | Time Point | % of Initial Concentration Remaining | Appearance |
| Room Temperature (22°C) | 0 hours | 100% | Clear Solution |
| 8 hours | 99.1% | Clear Solution | |
| 24 hours | 98.5% | Clear Solution | |
| Refrigerated (4°C) | 24 hours | 99.8% | Clear Solution |
| 48 hours | 99.5% | Clear Solution | |
| 72 hours | 99.2% | Clear Solution |
Experimental Protocols
Protocol: Preparation of a 5 mg/mL CSI-9 Suspension for Oral Gavage in Mice
This protocol describes the preparation of 10 mL of a 5 mg/mL CSI-9 suspension in the vehicle: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline .
Materials:
-
CSI-9 powder (50 mg)
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile 15 mL conical tube
-
Pipettes and sterile tips
-
Analytical balance
-
Vortex mixer and/or bath sonicator
Methodology:
-
Weigh Compound: Accurately weigh 50 mg of CSI-9 powder and place it into the 15 mL conical tube.
-
Initial Solubilization: Add 1.0 mL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the CSI-9 powder is completely dissolved. This step is critical and should result in a clear solution.
-
Add Co-solvent and Surfactant: Add 4.0 mL of PEG300, followed by 0.5 mL of Tween® 80. Vortex thoroughly after each addition until the solution is homogeneous.
-
Add Aqueous Component: Slowly add 4.5 mL of sterile saline to the organic mixture in a dropwise manner while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate.
-
Final Homogenization: Once all components are added, cap the tube securely and vortex for an additional 2-3 minutes. If the solution is not perfectly clear, sonicate in a bath sonicator for 5-10 minutes.
-
Pre-Dosing: Before dosing each animal, vortex the formulation for at least 30 seconds to ensure homogeneity, especially if it is a suspension.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. journals.asm.org [journals.asm.org]
optimizing incubation time for "Chitin synthase inhibitor 9" treatment
Welcome to the technical support center for Chitin Synthase Inhibitor 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time and troubleshooting common issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Chitin Synthinase Inhibitor 9?
A1: this compound functions by inhibiting the activity of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1] Chitin is an essential structural component of the fungal cell wall, and its inhibition disrupts cell wall integrity, leading to fungal cell death. This targeted action makes it a compound of interest for antifungal research.
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: Based on available data, a starting point for concentration is in the range of 0.0625-0.25 μM for antifungal activity over a 24-hour incubation period.[1] For direct enzyme inhibition assays, a concentration of 300 μg/mL has been shown to inhibit chitin synthase by 60%.[1] However, the optimal concentration and incubation time are highly dependent on the fungal species and experimental setup. It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.[2]
Q3: What are the known IC50 values for this compound against different fungal species?
A3: The half-maximal inhibitory concentration (IC50) values for this compound have been determined for several fungal species. These values provide a quantitative measure of the inhibitor's potency.
| Fungal Species | IC50 Value (μg/mL) |
| Candida albicans | 64 |
| Aspergillus flavus | 128 |
| Aspergillus fumigatus | 128 |
| Cryptococcus neoformans | 256 |
| Data sourced from MedchemExpress.[1] |
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the powder at -20°C for long-term stability (up to 3 years). Once dissolved, the stock solution should be stored at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect | - Suboptimal inhibitor concentration: The concentration used may be too low for the specific fungal species or cell density. - Incorrect incubation time: The incubation period may be too short for the inhibitor to exert its effect. - Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. - Resistant fungal strain: The target fungus may have intrinsic or acquired resistance to the inhibitor. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to determine the optimal incubation period. - Ensure the inhibitor is stored correctly and prepare fresh stock solutions. - Verify the susceptibility of your fungal strain using a known sensitive strain as a positive control. |
| High variability between replicates | - Inconsistent cell seeding: Uneven distribution of fungal cells in multi-well plates. - Pipetting errors: Inaccurate dispensing of inhibitor or cell suspension. - Edge effects in plates: Evaporation from wells on the outer edges of the plate can concentrate the inhibitor and affect cell growth. | - Ensure thorough mixing of the cell suspension before and during plating. - Calibrate pipettes regularly and use appropriate pipetting techniques. - To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with sterile medium instead. |
| Unexpected cell morphology or toxicity | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the fungal cells. - Off-target effects: The inhibitor may have unintended effects on other cellular processes at high concentrations. | - Include a solvent control (vehicle) in your experiment to assess its effect on cell viability and morphology. Ensure the final solvent concentration is consistent across all wells and as low as possible. - Perform a literature search for known off-target effects of the inhibitor class. Consider testing a lower concentration range. |
Experimental Protocols
1. Dose-Response Experiment to Determine IC50
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a fungal strain using a broth microdilution assay.
-
Materials:
-
This compound
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Methodology:
-
Prepare Fungal Inoculum: Culture the fungal strain and prepare a standardized inoculum suspension in the growth medium according to established protocols (e.g., CLSI or EUCAST guidelines). The final concentration will depend on the fungal species.
-
Prepare Inhibitor Dilutions: Prepare a series of two-fold serial dilutions of this compound in the growth medium. The concentration range should bracket the expected IC50 value. Include a drug-free control (vehicle control).
-
Incubation: Add the fungal inoculum to each well of the 96-well plate containing the different inhibitor concentrations. Incubate the plate at the optimal temperature and for the appropriate duration for the fungal species being tested (e.g., 24-48 hours at 35°C).
-
Measure Growth: After incubation, determine fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each inhibitor concentration relative to the drug-free control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Time-Course Experiment to Optimize Incubation Time
This protocol helps determine the optimal incubation time for observing the inhibitory effects of this compound.
-
Materials:
-
Same as for the dose-response experiment.
-
-
Methodology:
-
Setup: Prepare a 96-well plate with a fixed, effective concentration of this compound (e.g., at or near the IC50 value) and a drug-free control.
-
Inoculation: Add the standardized fungal inoculum to the wells.
-
Time-Point Measurements: At various time points during the incubation period (e.g., 4, 8, 12, 24, 48 hours), measure the fungal growth (OD) in both the treated and control wells.
-
Data Analysis: Plot the OD values against time for both the treated and control cultures. The optimal incubation time is typically the point at which a significant and stable difference in growth is observed between the treated and control groups.
-
Visualizations
Mechanism of Action: Inhibition of Chitin Biosynthesis
Caption: Inhibition of the chitin biosynthesis pathway by this compound.
Troubleshooting Workflow for Low Inhibitory Effect
Caption: A logical workflow for troubleshooting experiments with low inhibitory effects.
References
selecting the appropriate solvent for "Chitin synthase inhibitor 9" stock solutions
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling and using Chitin Synthase Inhibitor 9.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). A related compound, Chitin synthase inhibitor 5, has been shown to be soluble in DMSO at a concentration of 10 mM. For general chitin synthase inhibitors, stock solutions of 10 mg/mL in DMSO have also been reported.
Q2: Can I dissolve this compound in aqueous solutions like water or PBS?
A2: this compound is a spiro[benzoxazine-piperidin]-one derivative and is expected to have low solubility in aqueous solutions. Direct dissolution in water or phosphate-buffered saline (PBS) is not recommended for creating a concentrated stock solution. For final assay concentrations, it may be possible to dilute the DMSO stock solution in an aqueous buffer, but the final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects on the experiment.
Q3: Are there any alternative solvents I can use?
A3: While DMSO is the primary recommendation, for certain applications, a mixture of acetone and a detergent like Tween-80 has been used for similar compounds. For instance, test samples have been dissolved in 0.1% Tween-80 containing 10% acetone. However, the solubility in this mixture may be lower than in pure DMSO. It is crucial to validate the suitability of any alternative solvent for your specific experimental setup.
Q4: How should I store the stock solution of this compound?
A4: Once dissolved in a solvent, it is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solvent Solubility Data
The following table summarizes the known and inferred solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High (Recommended) | A related inhibitor is soluble at 10 mM. Stock solutions of 10 mg/mL are commonly prepared for similar chitin synthase inhibitors. |
| Ethanol | Not Reported (Likely low to moderate) | Solubility has not been explicitly determined. A small-scale test is recommended before preparing a large stock solution. |
| Water / Aqueous Buffers | Low / Insoluble | Not recommended for preparing concentrated stock solutions. |
| Acetone/Tween-80 (10% / 0.1%) | Moderate | Has been used for similar compounds for biological assays, but solubility may be limited compared to DMSO. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (Molecular Weight: 451.47 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 451.47 g/mol = 0.0045147 g
-
Mass (mg) = 4.51 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 4.51 mg of this compound powder and place it into a clean microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the inhibitor.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential compound degradation at higher temperatures. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
-
Decision Workflow for Solvent Selection
The following diagram outlines the logical steps for selecting an appropriate solvent for this compound.
Validation & Comparative
Chitin Synthase Inhibitor 9 vs. Polyoxin B: A Comparative Analysis for Researchers
In the quest for novel and effective antifungal agents, the inhibition of chitin synthase remains a prime target due to the essential role of chitin in the fungal cell wall and its absence in mammals. This guide provides a detailed comparative analysis of a novel synthetic compound, Chitin synthase inhibitor 9, and the well-established natural product, polyoxin B. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.
Executive Summary
This compound and polyoxin B both effectively inhibit chitin synthase, a critical enzyme for fungal viability. Preclinical data indicates that this compound and its analogues exhibit inhibitory potency and antifungal activity comparable to polyoxin B. While polyoxin B is a well-characterized competitive inhibitor, the precise mechanism of this compound is yet to be fully elucidated. This guide will delve into the available data on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and polyoxin B, providing a comparative overview of their in vitro efficacy.
Table 1: In Vitro Antifungal Activity
| Compound | Fungal Species | IC50 / MIC | Reference |
| This compound | Candida albicans | IC50: 64 µg/mL | [1] |
| Aspergillus flavus | IC50: 128 µg/mL | [1] | |
| Aspergillus fumigatus | IC50: 128 µg/mL | [1] | |
| Cryptococcus neoformans | IC50: 256 µg/mL | [1] | |
| Polyoxin B | Various phytopathogenic fungi | MIC: 0.1 - 10 µg/mL | |
| Alternaria kikuchiana | >50% inhibition of chitin synthesis at 10µM | [2] |
Table 2: Chitin Synthase Inhibition
| Compound | Enzyme Source | IC50 / % Inhibition | Ki | Mechanism of Inhibition | Reference |
| This compound (and analogues) | Not specified in abstract | IC50: 0.10 - 0.16 mM (analogues 9a, 9o, 9s, 9t) | Not Reported | Not specified | [1] |
| 60% inhibition at 300 µg/mL (inhibitor 9) | [1] | ||||
| Polyoxin B | Sclerotiorum sclerotiorum | IC50: 0.19 mM | Not Reported | Competitive | [3] |
| Polyoxin D (analogue of Polyoxin B) | Candida albicans Chs2 | Not Reported | 3.2 ± 1.4 µM | Competitive |
Table 3: Physicochemical Properties
| Property | This compound | Polyoxin B | Reference |
| Solubility | Data not available | Very soluble in water; practically insoluble in common organic solvents | [4] |
Mechanism of Action
Polyoxin B is a well-established competitive inhibitor of chitin synthase[2]. It acts as a structural analog of the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), binding to the active site of the enzyme and thereby blocking the polymerization of N-acetylglucosamine into chitin chains.
This compound , as a spiro[benzoxazine-piperidin]-one derivative, also targets chitin synthase[1]. While its precise binding mode and inhibitory mechanism (competitive, non-competitive, etc.) are not yet fully detailed in publicly available literature, its efficacy against fungal cells and direct inhibition of the enzyme confirm it as a potent chitin synthase inhibitor.
Signaling Pathways in Chitin Synthesis
The regulation of chitin synthesis in fungi is a complex process involving several signaling pathways. Understanding these pathways is crucial for identifying potential synergistic drug targets. The primary signaling cascades that regulate chitin synthase gene expression and activity are the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell integrity pathway, and the Ca2+/calcineurin signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate chitin synthase inhibitors.
Chitin Synthase Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the activity of chitin synthase.
-
Enzyme Preparation: A crude extract of chitin synthase is typically prepared from fungal cell cultures (e.g., Sclerotiorum sclerotiorum or recombinant enzyme from Candida albicans). The fungal mycelia are harvested, washed, and mechanically disrupted to release the cellular contents. The membrane fraction containing chitin synthase is then isolated by centrifugation.
-
Reaction Mixture: The assay is conducted in microtiter plates. Each well contains a reaction buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the prepared chitin synthase enzyme extract to the wells. The plate is incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for chitin synthesis.
-
Detection of Chitin: The newly synthesized chitin, a polymer, is quantified. A common method involves the use of wheat germ agglutinin (WGA) conjugated to a reporter molecule (e.g., horseradish peroxidase). WGA specifically binds to N-acetylglucosamine residues in chitin. The amount of bound WGA-HRP is then measured colorimetrically after the addition of a suitable substrate.
-
Data Analysis: The rate of the enzymatic reaction is determined by measuring the absorbance over time. The half-maximal inhibitory concentration (IC50) is calculated by plotting the reaction rate against the inhibitor concentration.
Antifungal Susceptibility Testing (In Vitro)
This assay determines the concentration of a compound required to inhibit the growth of a specific fungus. The broth microdilution method is a standard procedure.
-
Inoculum Preparation: A standardized suspension of the fungal strain to be tested is prepared from a fresh culture. The concentration of the fungal cells is adjusted to a specific density (e.g., using a spectrophotometer).
-
Drug Dilution: The test compound is serially diluted in a suitable liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no fungus) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for fungal growth.
-
Determination of MIC/IC50: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the fungus. For some fungi, a partial inhibition of growth is observed, and in such cases, the IC50 (the concentration that inhibits 50% of the growth compared to the control) is determined by measuring the optical density of the cultures.
Conclusion
Both this compound and polyoxin B are potent inhibitors of fungal chitin synthase, a validated and promising target for antifungal drug discovery. The available data suggests that this compound and its analogues have comparable in vitro efficacy to polyoxin B, both at the enzymatic and cellular levels.
Polyoxin B, as a natural product, has a long history of use in agriculture and serves as a valuable benchmark for novel chitin synthase inhibitors. This compound represents a promising synthetic scaffold that can be further optimized for improved potency, selectivity, and pharmacokinetic properties.
For researchers in this field, further investigation into the precise mechanism of action of this compound, its in vivo efficacy, and its safety profile will be critical next steps in evaluating its potential as a clinical candidate. Direct, head-to-head comparative studies under identical experimental conditions would provide a more definitive assessment of their relative performance.
References
A Comparative Analysis of Chitin Synthase Inhibitor 9 and Nikkomycin Z for Antifungal Drug Development
For Immediate Release
In the ongoing search for novel antifungal agents, the inhibition of chitin synthesis remains a promising strategy due to the essential role of chitin in the fungal cell wall and its absence in humans. This guide provides a detailed comparison of two such inhibitors: Chitin Synthase Inhibitor 9 (CSI-9), a novel synthetic compound, and Nikkomycin Z, a well-characterized naturally derived agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound and Nikkomycin Z both target the biosynthesis of chitin, a critical component of the fungal cell wall, leading to potent antifungal effects. Nikkomycin Z, a competitive inhibitor of chitin synthase, has demonstrated broad-spectrum activity and has been extensively studied in various preclinical models. CSI-9, a member of the spiro[benzoxazine-piperidin]-one class of compounds, also exhibits significant chitin synthase inhibitory and antifungal properties. This guide presents a side-by-side comparison of their reported in vitro efficacy and provides detailed methodologies for key experimental assays to facilitate further research and development in this area.
Data Presentation: In Vitro Efficacy
The following table summarizes the available in vitro antifungal activity of a potent analogue of this compound (compound 9s) and Nikkomycin Z against a panel of clinically relevant fungal pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Fungal Species | This compound (Compound 9s) MIC (µg/mL) | Nikkomycin Z MIC (µg/mL) |
| Candida albicans | 8[1] | ≤0.5 - 32[2] |
| Aspergillus flavus | 16[1] | >64 (Marked synergism with itraconazole)[2] |
| Aspergillus fumigatus | 16[1] | >64 (Marked synergism with itraconazole)[2] |
| Cryptococcus neoformans | 4[1] | >64 (Some isolates susceptible at 0.5 and 32 µg/mL)[2] |
Note: The efficacy of Nikkomycin Z against Aspergillus species is significantly enhanced when used in combination with other antifungal agents like itraconazole.[2]
Mechanism of Action
Both this compound and Nikkomycin Z function by disrupting the synthesis of chitin in the fungal cell wall.
Nikkomycin Z acts as a competitive inhibitor of the chitin synthase enzyme.[3] Its structure mimics that of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme and block the polymerization of N-acetylglucosamine into chitin chains.[3] In Candida albicans, Nikkomycin Z has been shown to inhibit all three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3) with IC50 values of 15 µM, 0.8 µM, and 13 µM, respectively.[3]
This compound and its analogues are also confirmed inhibitors of chitin synthase.[4] The spiro[benzoxazine-piperidin]-one scaffold is the core structure responsible for this activity. While the exact binding mode is still under investigation, studies have shown that these compounds effectively reduce chitin synthase activity, leading to disruption of the cell wall and subsequent fungal cell death.[4]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
a. Inoculum Preparation:
-
Subculture yeast isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Select five distinct colonies (≥1 mm in diameter) and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard by adding sterile saline. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
b. Test Procedure:
-
Prepare serial twofold dilutions of the antifungal agents in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculate each well with 100 µL of the standardized yeast suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
c. Interpretation of Results:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Chitin Synthase Activity Assay
This assay measures the in vitro activity of chitin synthase and its inhibition by test compounds.
a. Enzyme Preparation:
-
Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells by mechanical means (e.g., glass beads, French press) in the presence of a protease inhibitor cocktail.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Prepare a membrane fraction by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in a buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C.
b. Assay Procedure:
-
The reaction mixture should contain a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 5 mM MgCl2), and the substrate, UDP-N-acetyl-[14C]glucosamine.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the prepared membrane fraction (enzyme source).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-labeled chitin.
-
Wash the filter to remove unincorporated substrate.
-
Determine the amount of radioactivity on the filter using a scintillation counter.
c. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Caption: Inhibition of the Chitin Biosynthesis Pathway.
Caption: Antifungal Susceptibility Testing Workflow.
References
- 1. scribd.com [scribd.com]
- 2. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the on-target activity of "Chitin synthase inhibitor 9" using genetic methods
A Comparative Guide for Researchers in Mycology and Drug Discovery
In the relentless pursuit of novel antifungal therapies, chitin synthase has emerged as a compelling target due to its essential role in fungal cell wall integrity and its absence in humans. This guide provides a comparative analysis of "Chitin synthase inhibitor 9" and other established inhibitors, with a focus on validating their on-target activity using robust genetic methodologies. We present key performance data, detailed experimental protocols, and visual workflows to aid researchers in the evaluation and application of these critical research tools.
Performance Comparison of Chitin Synthase Inhibitors
The following tables summarize the inhibitory activity of "this compound" against various fungal pathogens and its biochemical potency, alongside comparable data for well-characterized chitin synthase inhibitors. Genetic validation data, where available, is highlighted to underscore the confirmation of on-target activity.
Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Inhibitor | Candida albicans | Aspergillus flavus | Aspergillus fumigatus | Cryptococcus neoformans |
| This compound | 64[1] | 128[1] | 128[1] | 256[1] |
| Nikkomycin Z | 0.5 - 32 | - | - | - |
| Polyoxin B | - | - | - | - |
| RO-09-3143 | 0.27 (MIC50)[2][3] | - | - | - |
Note: Data for Nikkomycin Z and Polyoxin B against specific strains can vary significantly based on the species and resistance mechanisms. The provided range for Nikkomycin Z reflects this variability.
Table 2: Biochemical and Genetic Validation Data
| Inhibitor | Target Enzyme(s) | IC50 / Ki | Genetic Validation Method | Key Genetic Finding |
| This compound | Chitin Synthase (general) | ~0.10 - 0.16 mM (IC50)[4] | Sorbitol Protection Assay; Micafungin-Resistant Strain Analysis[4] | Antifungal activity is rescued by osmotic support (sorbitol) and retained against a strain with a compromised cell wall due to glucan synthesis inhibition, suggesting the target is indeed the cell wall, specifically chitin synthesis.[4] |
| Nikkomycin Z | Chitin Synthase 3 (Chs3) in S. cerevisiae[1]; Chs1, Chs2, Chs3 in C. albicans[5] | Chs1: 15µM, Chs2: 0.8µM, Chs3: 13µM (IC50 in C. albicans)[5] | Gene Knockout (S. cerevisiae) | chs3Δ mutants exhibit altered sensitivity to Nikkomycin Z, confirming Chs3 as a primary target.[6] |
| Polyoxin B | Chitin Synthase 1 (Chs1) & Chitin Synthase 2 (Chs2) in S. cerevisiae | Competitive inhibitor[7][8] | - | While a potent inhibitor, direct genetic validation through knockout sensitivity comparison is less documented in readily available literature. |
| RO-09-3143 | Chitin Synthase 1 (Chs1p) in C. albicans[2] | 0.55 nM (Ki)[2][3] | Gene Knockout (C. albicans) | The inhibitor is fungistatic against wild-type C. albicans but becomes fungicidal in a cachs2Δ null mutant, demonstrating synthetic lethality and confirming on-target engagement of Chs1p.[2] |
Experimental Protocols for Genetic Validation
Validating that a compound's antifungal activity stems from the inhibition of its intended target is crucial. Genetic methods provide the most definitive evidence. Below are detailed protocols for two common genetic validation techniques.
Protocol 1: Gene Knockout in Saccharomyces cerevisiae via One-Step PCR-Mediated Deletion
This method is used to create a deletion mutant of a specific chitin synthase gene (e.g., CHS3) to test for altered sensitivity to an inhibitor.
Materials:
-
Yeast strain (e.g., BY4741)
-
Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)
-
High-fidelity DNA polymerase
-
PCR primers with 40-50 bp homology to the regions flanking the target gene's open reading frame (ORF) and 20 bp homology to the marker cassette.
-
Lithium acetate (LiAc) solution (0.1 M)
-
Polyethylene glycol (PEG) solution (40% w/v)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Selective medium (e.g., YPD + G418)
Procedure:
-
Amplification of the Disruption Cassette:
-
Perform PCR using the selectable marker plasmid as a template and the designed primers.
-
The PCR product will be the selectable marker gene flanked by sequences homologous to the regions upstream and downstream of the target chitin synthase gene.
-
Verify the PCR product size by agarose gel electrophoresis.
-
-
Yeast Transformation:
-
Grow an overnight culture of the wild-type yeast strain in YPD.
-
Inoculate a fresh YPD culture and grow to mid-log phase (OD600 ≈ 0.8-1.0).
-
Harvest cells by centrifugation, wash with sterile water, and then with 0.1 M LiAc.
-
Resuspend the cell pellet in a transformation mix containing the PCR product, single-stranded carrier DNA, PEG, and LiAc.
-
Heat shock the cells at 42°C for 40-60 minutes.
-
-
Selection of Transformants:
-
Plate the transformation mixture onto selective agar plates (e.g., YPD + G418).
-
Incubate at 30°C for 2-3 days until colonies appear.
-
-
Verification of Gene Deletion:
-
Isolate genomic DNA from putative knockout colonies.
-
Perform PCR using primers that anneal outside the region of integration to confirm the replacement of the target gene with the selectable marker.
-
-
Phenotypic Analysis:
-
Perform a serial dilution spot assay or a broth microdilution assay to compare the growth of the wild-type and the confirmed knockout strain in the presence and absence of the chitin synthase inhibitor. Increased resistance or sensitivity of the knockout strain compared to the wild-type provides strong evidence of on-target activity.
-
Protocol 2: Sorbitol Protection Assay in Candida albicans
This assay indirectly validates that an inhibitor targets the cell wall. If an inhibitor weakens the cell wall, the addition of an osmotic stabilizer like sorbitol should rescue cell growth.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI 1640 medium
-
Sorbitol
-
96-well microtiter plates
-
Chitin synthase inhibitor of interest
Procedure:
-
Prepare Media:
-
Prepare two sets of RPMI 1640 medium: one standard and one supplemented with 0.8 M sorbitol.
-
-
Inoculum Preparation:
-
Grow an overnight culture of C. albicans.
-
Wash and resuspend the cells in fresh medium to a standardized concentration (e.g., 1-5 x 10^3 cells/mL).
-
-
Microdilution Assay:
-
In a 96-well plate, prepare serial dilutions of the chitin synthase inhibitor in both the standard RPMI 1640 medium and the sorbitol-supplemented medium.
-
Inoculate all wells with the prepared C. albicans suspension.
-
Include a drug-free control for both media types.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for the inhibitor in both the presence and absence of sorbitol.
-
-
Interpretation:
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the chitin synthesis pathway, the experimental workflow for genetic validation, and the logical framework for confirming on-target activity.
Caption: The Chitin Synthesis Pathway and the point of inhibition.
Caption: Experimental workflow for genetic validation of a target.
Caption: Logical framework for confirming on-target activity.
This guide provides a framework for the rigorous validation of chitin synthase inhibitors. By employing these genetic and biochemical techniques, researchers can confidently assess the on-target activity of novel compounds like "this compound," paving the way for the development of the next generation of antifungal drugs.
References
- 1. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kalebina TS, et al. (2003) | SGD [frontend.qa.yeastgenome.org]
- 7. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro anti-yeast activity, kinetics and mechanism of action of essential oils from two cameroonian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Chitin Synthase Inhibitor 9 Demonstrates Potential Against Fluconazole-Resistant Candida Strains
For Immediate Release
A novel chitin synthase inhibitor, identified as compound 9j in a recent study on spiro[benzoxazine-piperidin]-one derivatives, is showing promise as a potential therapeutic agent against fluconacole-resistant Candida strains. This emerging class of antifungals targets the synthesis of chitin, an essential component of the fungal cell wall that is absent in humans, making it an attractive target for drug development. As resistance to frontline antifungal medications like fluconazole continues to rise, new therapeutic strategies are urgently needed. This guide provides a comparative overview of Chitin Synthase Inhibitor 9 and other chitin synthase inhibitors against fluconazole-resistant Candida, supported by available experimental data.
Comparative Antifungal Activity
The in vitro efficacy of this compound and other antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. While specific MIC data for this compound (compound 9j) against fluconazole-resistant Candida strains is not yet publicly available, data for closely related compounds from the same chemical series highlight the potential of this class of inhibitors.
The following tables summarize the available MIC data for these related compounds and other chitin synthase inhibitors against various fluconazole-resistant Candida species, compared with the established antifungal agent Caspofungin.
Table 1: In Vitro Activity of Spiro[benzoxazine-piperidin]-one Derivatives Against Fluconazole-Resistant Candida albicans
| Compound | MIC (µg/mL) vs. Fluconazole-Resistant C. albicans |
| Compound 9a | 4 |
| Compound 9o | 2 |
| Compound 9t | 4 |
| Fluconazole | >64 |
Data sourced from Xu et al., 2022.[1]
Table 2: Comparative In Vitro Activity of Chitin Synthase Inhibitors and Caspofungin Against Fluconazole-Resistant Candida Species
| Antifungal Agent | Candida Species | MIC Range (µg/mL) |
| Nikkomycin Z | C. albicans (azole-resistant) | 0.5 - 32 |
| C. tropicalis (azole-resistant) | >64 | |
| C. krusei (azole-resistant) | >64 | |
| C. glabrata (azole-resistant) | >64 | |
| Polyoxin D | Fluconazole-Resistant Strains | Data Not Available |
| Caspofungin | C. albicans (fluconazole-resistant) | 0.125 - 2 |
| C. glabrata (fluconazole-resistant) | 0.06 - 2 | |
| C. krusei (fluconazole-resistant) | 0.25 - 2 | |
| C. tropicalis (fluconazole-resistant) | 0.125 - 2 | |
| C. auris (fluconazole-resistant) | 0.25 - 2 |
Mechanism of Action and Signaling Pathways
Chitin synthase inhibitors, as their name suggests, disrupt the production of chitin, a vital component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell death. In Candida, chitin synthesis is a compensatory mechanism that is often upregulated in response to cell wall stress, including the stress induced by other antifungal agents like echinocandins.
Fluconazole resistance in Candida is multifactorial, often involving the upregulation of drug efflux pumps or alterations in the target enzyme, lanosterol 14-α-demethylase. The inhibition of chitin synthesis presents an alternative strategy that bypasses these common resistance mechanisms.
The regulation of chitin synthesis in Candida involves complex signaling pathways, including the protein kinase C (PKC), high osmolarity glycerol (HOG), and the calcium-calcineurin signaling pathways. These pathways are activated in response to cell wall stress and converge to upregulate the expression of chitin synthase genes (CHS genes).
References
evaluating the selectivity of "Chitin synthase inhibitor 9" for fungal chitin synthase
A Comparative Guide for Researchers and Drug Development Professionals
The fungal cell wall, a structure essential for viability and pathogenesis but absent in humans, presents a prime target for antifungal drug development. Chitin, a key component of this wall, is synthesized by a family of enzymes known as chitin synthases (CHS).[1] The existence of multiple CHS isozymes with distinct physiological roles in fungi underscores the importance of developing inhibitors with high selectivity to minimize off-target effects and enhance efficacy. This guide provides a comparative evaluation of "Chitin synthase inhibitor 9" and other key chitin synthase inhibitors, focusing on their selectivity for different fungal CHS isozymes.
Introduction to this compound
"this compound" belongs to a class of spiro[benzoxazine-piperidin]-one derivatives that have demonstrated potent inhibitory activity against fungal chitin synthase and broad-spectrum antifungal effects.[2] While specific data on its selectivity against individual chitin synthase isozymes (Chs1, Chs2, Chs3, etc.) is not currently available in the public domain, preliminary studies indicate it is a promising lead compound for novel antifungal agents.[2]
Comparative Analysis of Chitin Synthase Inhibitors
To understand the significance of selectivity, this guide compares the known selectivity profiles of established chitin synthase inhibitors, Polyoxin D and Nikkomycin Z, with the currently available data for "this compound". Fungi typically possess multiple chitin synthase isozymes, broadly classified into different classes, with Chs1, Chs2, and Chs3 being well-studied in model organisms like Saccharomyces cerevisiae. These isozymes have distinct roles in cell wall repair, primary septum formation, and cell wall chitin synthesis, respectively.
Table 1: Comparison of Inhibitor Activity Against Fungal Chitin Synthase Isozymes
| Inhibitor | Fungal Species | Chs1 (IC50/Ki) | Chs2 (IC50/Ki) | Chs3 (IC50/Ki) | Reference |
| This compound (Compound 9s) | Unavailable | Data not available | Data not available | Data not available | [2] |
| Polyoxin D | S. cerevisiae | Lower Ki (more potent) | Higher Ki (less potent) | Data not available | |
| Nikkomycin Z | S. cerevisiae | Lower Ki (more potent) | Significantly higher Ki (much less potent) | Specific inhibitor | |
| IMB-D10 | S. cerevisiae | 17.46 ± 3.39 µg/mL | 3.51 ± 1.35 µg/mL | 13.08 ± 2.08 µg/mL | [3] |
| IMB-F4 | S. cerevisiae | No inhibition | 8.546 ± 1.42 µg/mL | 2.963 ± 1.42 µg/mL | [3] |
Note: Lower IC50 or Ki values indicate higher inhibitory potency. The data for Polyoxin D and Nikkomycin Z highlights their differential inhibition of CHS isozymes, a critical aspect for understanding their biological effects. The lack of isozyme-specific data for "this compound" represents a key knowledge gap.
Table 2: Antifungal Activity of Chitin Synthase Inhibitors
| Inhibitor | Fungi | IC50 / MIC (µg/mL) | Reference |
| This compound (Compound 9j) | Candida albicans | 64 | |
| Candida glabrata | 128 | ||
| Candida krusei | 128 | ||
| Aspergillus fumigatus | 256 | ||
| Polyoxin B (Control) | Various | Similar to fluconazole | [2] |
| Fluconazole (Control) | Various | Similar to this compound compounds | [2] |
The available data indicates that "this compound" exhibits broad-spectrum antifungal activity comparable to existing antifungal agents like fluconazole.[2]
Experimental Protocols
To facilitate further research into the selectivity of "this compound" and other novel compounds, detailed methodologies for key experiments are provided below.
Protocol 1: Fungal Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, high-throughput assay for chitin synthase activity.
Objective: To determine the in vitro inhibitory activity of a compound against fungal chitin synthase isozymes.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Fungal cell extracts containing specific chitin synthase isozymes (e.g., from engineered S. cerevisiae strains overexpressing a single CHS isozyme)
-
Trypsin and soybean trypsin inhibitor
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactors (e.g., 3.2 mM CoCl2)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Test compound ("this compound") dissolved in DMSO
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with WGA solution overnight at 4°C.
-
Wash the wells with distilled water to remove unbound WGA.
-
Block the remaining protein-binding sites with a BSA solution.
-
-
Enzyme Preparation:
-
Prepare crude cell extracts from fungal strains expressing the desired chitin synthase isozyme.
-
Briefly treat the enzyme preparation with trypsin to activate the zymogenic form of the chitin synthase, followed by the addition of soybean trypsin inhibitor to stop the reaction.
-
-
Inhibition Assay:
-
To each well, add the reaction buffer, cofactors, and the test compound at various concentrations.
-
Add the prepared enzyme extract to each well.
-
Initiate the reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a sufficient time (e.g., 1-3 hours) to allow for chitin synthesis.
-
-
Detection:
-
Wash the wells thoroughly to remove unreacted substrate and unbound components.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the wells again to remove unbound conjugate.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the chitin synthesis pathway.
Caption: Workflow for the non-radioactive chitin synthase inhibition assay.
Caption: Simplified diagram of the fungal chitin synthesis pathway and the point of inhibition.
Conclusion and Future Directions
"this compound" represents a promising new class of antifungal agents.[2] However, a thorough evaluation of its selectivity against different fungal chitin synthase isozymes is crucial for its further development. The lack of publicly available data on this aspect highlights a critical area for future research. By employing the detailed experimental protocols outlined in this guide, researchers can elucidate the selectivity profile of "this compound" and other novel inhibitors. This knowledge will be instrumental in designing more effective and targeted antifungal therapies that exploit the intricacies of the fungal cell wall biosynthesis pathway. The synergistic effects observed when some of these compounds are combined with existing antifungals like fluconazole also suggest a promising avenue for combination therapies to combat drug-resistant fungal infections.[2]
References
- 1. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Mechanism: A Comparative Guide to Chitin Synthase Inhibitor 9 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Chitin Synthase Inhibitor 9, validated as a non-competitive inhibitor, against other known chitin synthase inhibitors. This document outlines the supporting experimental data and detailed protocols to facilitate further research and drug discovery in the field of antifungal and antiparasitic development.
Chitin, an essential structural component of fungal cell walls and arthropod exoskeletons, is a prime target for antimicrobial and antiparasitic agents due to its absence in vertebrates. Chitin synthases (CHS) are the enzymes responsible for its polymerization and are the targets of several classes of inhibitors. Understanding the specific mechanism of these inhibitors is crucial for developing more effective and targeted therapies. This guide focuses on the validation of "this compound" as a non-competitive inhibitor, presenting a comparative analysis with well-characterized competitive inhibitors.
While specific kinetic data for "this compound" is not publicly available, this guide will use the well-documented non-competitive chitin synthase inhibitor, RO-09-3143, as a representative example to illustrate the principles of non-competitive inhibition in this context.
Comparative Analysis of Chitin Synthase Inhibitors
The efficacy and mechanism of enzyme inhibitors are quantified by their kinetic parameters. The following table summarizes the key data for a representative non-competitive inhibitor and two well-established competitive inhibitors of chitin synthase.
| Inhibitor | Type of Inhibition | Target Enzyme | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | Effect on Vₘₐₓ | Effect on Kₘ |
| RO-09-3143 | Non-competitive | Candida albicans Chs1p | 0.55 nM | 0.27 µM | Decreases | Unchanged |
| Polyoxin D | Competitive | Candida albicans Chs2 | 3.2 ± 1.4 μM | Not specified | Unchanged | Increases |
| Nikkomycin Z | Competitive | Candida albicans Chs2 | 1.5 ± 0.5 μM | 0.8 µM (for CaChs2) | Unchanged | Increases |
Table 1: Comparative Kinetic Data of Chitin Synthase Inhibitors. This table highlights the distinct effects of non-competitive and competitive inhibitors on the kinetic parameters of chitin synthase. Non-competitive inhibitors reduce the maximum reaction velocity (Vₘₐₓ) without affecting the substrate concentration at half-maximal velocity (Kₘ), while competitive inhibitors increase the apparent Kₘ without altering the Vₘₐₓ.
Experimental Protocols
Accurate determination of an inhibitor's mechanism is fundamental. Below are detailed protocols for a non-radioactive chitin synthase activity assay and an enzyme kinetics study to determine the mode of inhibition.
Protocol 1: Non-Radioactive Chitin Synthase Activity Assay
This assay quantifies chitin synthase activity by detecting the chitin polymer produced using a wheat germ agglutinin (WGA)-based method.
Materials:
-
96-well microtiter plates
-
Wheat germ agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine serum albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)
-
Reaction mixture: 5 mM N-acetyl-D-glucosamine (GlcNAc), 1 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)
-
Enzyme preparation (e.g., purified chitin synthase or cell lysate)
-
WGA-Horseradish Peroxidase (HRP) conjugate (0.5 µg/mL in blocking buffer)
-
Peroxidase substrate reagent (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature.
-
Washing: Remove the WGA solution and wash the plate three times with deionized water.
-
Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Reaction:
-
Remove the blocking buffer.
-
Add 50 µL of the reaction mixture to each well.
-
Add 50 µL of the enzyme preparation to initiate the reaction. For control wells, use heat-inactivated enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Chitin Detection:
-
Stop the reaction by washing the plate five times with deionized water.
-
Add 100 µL of WGA-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with deionized water.
-
-
Signal Development:
-
Add 100 µL of the peroxidase substrate to each well.
-
Allow the color to develop for 10-15 minutes.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The absorbance is proportional to the amount of chitin produced.
Protocol 2: Enzyme Kinetics Study for Inhibition Mode Determination
This protocol outlines the steps to differentiate between competitive and non-competitive inhibition by analyzing enzyme kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Determine Optimal Assay Conditions: Using the chitin synthase activity assay described above, determine the optimal enzyme concentration and reaction time that result in a linear reaction rate.
-
Vary Substrate Concentration (No Inhibitor): Perform the activity assay with a range of UDP-GlcNAc concentrations (e.g., 0.1x to 10x the expected Kₘ) to determine the initial velocities (V₀).
-
Vary Substrate and Inhibitor Concentrations:
-
Select a fixed, sub-saturating concentration of the inhibitor.
-
Perform the activity assay with the same range of UDP-GlcNAc concentrations as in step 2, but in the presence of the fixed inhibitor concentration.
-
Repeat this step with at least two other fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration. This will generate a Michaelis-Menten plot.
-
To more clearly distinguish the inhibition type, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).
-
Interpretation of Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vₘₐₓ is unchanged), but will have different x-intercepts (apparent Kₘ increases).
-
Non-competitive Inhibition: The lines will have different y-intercepts (Vₘₐₓ decreases) but will intersect on the x-axis (Kₘ is unchanged).
-
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key concepts of non-competitive inhibition and the experimental workflow for its validation.
Caption: Mechanism of non-competitive inhibition by Inhibitor 9.
Caption: Experimental workflow for determining the mode of inhibition.
assessing the antifungal spectrum of "Chitin synthase inhibitor 9" compared to known antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro antifungal activity of the novel investigational agent, "Chitin synthase inhibitor 9," against established antifungal drugs: fluconazole, amphotericin B, and caspofungin. The data presented is compiled from peer-reviewed research and is intended to provide an objective assessment for researchers and professionals in the field of drug development.
Executive Summary
This compound, a novel spiro[benzoxazine-piperidin]-one derivative, demonstrates promising broad-spectrum antifungal activity by targeting chitin synthase, an essential enzyme for fungal cell wall integrity.[1] This guide presents a head-to-head comparison of its minimum inhibitory concentrations (MICs) with those of leading antifungal agents across a range of clinically relevant fungal pathogens. The data indicates that this compound exhibits potent activity, in some cases comparable to or exceeding that of fluconazole, particularly against certain resistant strains.
Comparative Antifungal Spectrum
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and comparator antifungals against various fungal species. Lower MIC values indicate greater potency.
| Fungal Species | This compound (as compound 9t) MIC (μg/mL) | Fluconazole MIC (μg/mL) | Amphotericin B MIC (μg/mL) | Caspofungin MIC (μg/mL) |
| Candida albicans | 2 | ≤0.5 - 2 | 0.5 - 1 | 0.03 - 0.25 |
| Candida glabrata | 4 | 16 - 32 | 0.5 - 1 | 0.125 - 0.5 |
| Candida krusei | 8 | ≥64 | 0.5 - 1 | 0.25 - 1 |
| Cryptococcus neoformans | 4 | 2 - 8 | 0.25 - 1 | >16 |
| Aspergillus fumigatus | 8 | >64 | 0.5 - 2 | 0.125 - 0.5 |
| Aspergillus flavus | 4 | >64 | 0.5 - 2 | 0.25 - 1 |
Note: Data for this compound (represented by the structurally similar and potent compound 9t from the same chemical series) is derived from in-vitro studies on spiro[benzoxazine-piperidin]-one derivatives.[1] Data for comparator antifungals represents a general range of reported MICs from various surveillance studies.[2][3][4][5][6] Specific MIC values can vary depending on the strain and testing methodology.
Experimental Protocols
The determination of the antifungal spectrum for this compound and comparator drugs is based on standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Broth Microdilution Method (Based on CLSI M27/M38 and EUCAST Definitive Document)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined concentration of colony-forming units (CFU/mL).
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in a multi-well microtiter plate using a standardized growth medium, such as RPMI-1640. This creates a range of drug concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control well (without any antifungal agent) and a sterility control well (without any inoculum) are included.
-
Incubation: The inoculated plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-72 hours, depending on the fungus).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Mechanism of action of this compound.
Conclusion
This compound presents a promising profile as a broad-spectrum antifungal agent. Its novel mechanism of action, targeting an enzyme absent in mammals, suggests a potential for selective toxicity.[11] The in-vitro data indicates potent activity against a range of pathogenic fungi, including some fluconazole-resistant strains. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this new class of antifungal compounds.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amphotericin B - Wikipedia [en.wikipedia.org]
- 9. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: A Guide to Handling Chitin Synthase Inhibitor 9
For Immediate Implementation: Essential Safety and Operational Protocols
Researchers and drug development professionals working with Chitin Synthase Inhibitor 9 must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this potent antifungal agent in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Given the nature of this compound as a bioactive compound, direct contact and aerosol inhalation must be strictly avoided. The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound, which can have unknown respiratory effects. |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and potential splashes of solutions containing the inhibitor. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and clothing from contamination. |
Handling Procedures:
-
Weighing and Aliquoting: All handling of the powdered form of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the inhibitor, do so slowly and carefully to avoid splashing. The recommended storage for the powder is at -20°C for up to three years, and in solvent at -80°C for up to one year.[1]
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Operational Plans: Experimental Protocols
This compound has demonstrated significant in vitro activity as both an antifungal agent and a direct inhibitor of the chitin synthase enzyme. The following tables summarize key quantitative data and provide a foundational experimental protocol for a chitin synthase inhibition assay.
Quantitative Activity Data:
| Assay Type | Organism/Enzyme | Concentration | Observed Effect |
| Antifungal Activity | Candida albicans, Aspergillus flavus, Aspergillus fumigatus, Cryptococcus neoformans | 0.0625-0.25 µM | Antifungal activity observed over a 24-hour period.[2] |
| Enzyme Inhibition | Chitin Synthase (CHS) | 300 µg/mL | 60% inhibition of chitin synthase activity.[2] |
| Antifungal IC₅₀ | C. albicans, A. flavus, A. fumigatus, C. neoformans | 64, 128, 128, 256 µg/mL, respectively | Half-maximal inhibitory concentration against various fungal species.[2] |
Experimental Protocol: In Vitro Chitin Synthase Inhibition Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
| Step | Procedure | Reagents and Conditions |
| 1. Preparation of Reagents | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a Tris-HCl buffer (50 mM, pH 7.5). | - this compound- DMSO- Tris-HCl |
| 2. Enzyme Preparation | Obtain or prepare a crude extract of chitin synthase from the target fungal species. | - Fungal cell culture- Lysis buffer |
| 3. Assay Setup | In a 96-well plate, add the enzyme extract, the premixed reaction solution, and varying concentrations of the this compound solution. Include a control with solvent only. | - Enzyme extract- Premixed solution (e.g., 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc in Tris-HCl buffer)- this compound solution |
| 4. Incubation | Incubate the plate at 30°C for a specified time (e.g., 3 hours), allowing the enzymatic reaction to proceed. | 30°C incubation |
| 5. Detection | Terminate the reaction and quantify the amount of chitin produced using a suitable detection method (e.g., a colorimetric assay with a tetramethylbenzidine (TMB) reaction solution).[3] | - TMB reaction solution- Microplate reader |
| 6. Data Analysis | Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value. | - Graphing and statistical software |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | - Unused or expired powdered this compound.- Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper). |
| Liquid Waste | - Solutions containing this compound.- The first rinse of any container that held the compound.[4] |
| Empty Containers | - Original vials or containers of this compound. |
Visualizing the Workflow: PPE and Handling Protocol
The following diagram illustrates the procedural flow for safely handling this compound, from preparation to use and disposal.
Caption: Procedural workflow for handling this compound.
This guide is intended to provide immediate, essential information. Researchers must always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
